molecular formula C11H11NO3 B1622383 1-(4-Hydroxyphenyl)piperidine-2,6-dione CAS No. 423737-09-1

1-(4-Hydroxyphenyl)piperidine-2,6-dione

Cat. No.: B1622383
CAS No.: 423737-09-1
M. Wt: 205.21 g/mol
InChI Key: COBPPHAXOHBWAN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperidine-2,6-dione, with the molecular formula C11H11NO3 , is a synthetic organic compound belonging to the class of piperidine-2,6-diones. This class of compounds is the subject of ongoing scientific investigation due to its potential immunomodulatory properties. Research into structurally related analogues has indicated that such compounds can act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) release . TNF-α is a key cytokine involved in systemic inflammation, and the suppression of its excessive production is a valuable approach in researching certain inflammatory and autoimmune conditions . Furthermore, some substituted piperidine-2,6-diones have been studied for their ability to suppress antigen-induced synthesis of interleukin 2, which is a critical cytokine for the proliferation of antigen-specific lymphocytes and the cellular immune response . These dual activities suggest that this compound is a valuable intermediate or reference standard for researchers in the fields of immunology and medicinal chemistry, particularly for those developing novel therapeutic agents. The compound is provided for research purposes only. This product is intended for laboratory research use and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

423737-09-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-hydroxyphenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H11NO3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h4-7,13H,1-3H2

InChI Key

COBPPHAXOHBWAN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)O

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

Novel Cereblon (CRBN) Ligands Beyond Thalidomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the design, characterization, and application of next-generation Cereblon (CRBN) ligands. It moves beyond the traditional immunomodulatory imide drugs (IMiDs) to explore novel scaffolds that address the physicochemical and structural limitations of thalidomide derivatives.

Executive Summary: The Shift from IMiDs

For over a decade, thalidomide, lenalidomide, and pomalidomide have been the workhorses of Targeted Protein Degradation (TPD). However, their utility in PROTAC® design is increasingly capped by intrinsic limitations: hydrolytic instability , spontaneous racemization , and restricted vector space .

To unlock "undruggable" proteomes and improve in vivo durability, the field has pivoted toward novel scaffolds. This guide details the structural logic and experimental validation of three emerging ligand classes: Phenyl-Glutarimides (PGs) , Phenyl-Dihydrouracils (PDHUs) , and CELMoDs (Cereblon E3 Ligase Modulators) .

The Structural Imperative: Why Move Beyond Thalidomide?

The canonical interaction involves the glutarimide ring of the ligand binding into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. However, the phthalimide moiety presents liabilities:

  • Hydrolytic Ring Opening: The phthalimide ring is prone to nucleophilic attack, leading to hydrolysis under physiological conditions (t1/2 ~12h for pomalidomide). This destroys CRBN binding affinity.

  • Chiral Instability: The glutarimide C3 proton is acidic. In solution, the active (S)-enantiomer rapidly racemizes to the inactive (R)-enantiomer.[1]

  • Neosubstrate Promiscuity: The exposed phthalimide face recruits standard neosubstrates (IKZF1/3, SALL4), which may be undesirable when designing specific PROTACs.

The Landscape of Novel Ligands

Class A: Phenyl-Glutarimides (PGs) – The Stabilized Isosteres
  • Concept: Replacement of the labile phthalimide group with a simple phenyl ring.

  • Mechanism: The phenyl ring mimics the hydrophobic contacts of the phthalimide without the electrophilic carbonyls that invite hydrolysis.

  • Advantage: Dramatic improvement in stability (t1/2 > 24h) while retaining high affinity (IC50 < 100 nM).

  • Key Example: SJ995973 . A PG-based PROTAC that degrades BRD4 with picomolar potency, demonstrating that the phthalimide carbonyls are not essential for CRBN binding.

Class B: Phenyl-Dihydrouracils (PDHUs) – The Achiral Solution
  • Concept: Modification of the glutarimide ring itself to a dihydrouracil scaffold.

  • Mechanism: This scaffold lacks the acidic proton at the chiral center found in glutarimides.

  • Advantage: Achiral .[1] It eliminates the complexity of racemization, simplifying CMC (Chemistry, Manufacturing, and Controls) and pharmacokinetic profiling.

  • Application: Successfully used in PROTACs targeting BTK and BRD9.[]

Class C: CELMoDs – The Allosteric Potentiators
  • Concept: Large, rigidified analogs (e.g., Mezigdomide/CC-92480 , Iberdomide/CC-220 ) that extend beyond the tri-Trp pocket.

  • Mechanism: Mezigdomide contains a benzonitrile moiety that interacts with the CRBN Lon domain , stabilizing CRBN in a "closed" conformation.[3][4] This is distinct from the "open" conformation often seen with pomalidomide.

  • Advantage: Higher affinity (Kd < 1 nM) and enhanced degradation of specific neosubstrates (IKZF1/3) due to maximum structural complementarity.

Comparative Profiling Data

Ligand ClassRepresentative CompoundBinding Affinity (IC50/Kd)Stability (t1/2 in PBS)Chiral StabilityPrimary Utility
1st Gen IMiD Thalidomide~250 nM (Kd)Low (< 5h)RacemizesMolecular Glue (IKZF1)
2nd Gen IMiD Pomalidomide~150 nM (IC50)Moderate (~12h)RacemizesPROTAC Anchor
Phenyl-Glutarimide Phenyl-Glutarimide (PG)< 100 nM (IC50)High (> 24h) RacemizesStable PROTACs
Phenyl-Dihydrouracil PDHU-1~200 nM (IC50)HighAchiral (Stable) Simplified PROTACs
CELMoD Mezigdomide (CC-92480)~0.03 µM (IC50) HighStable (S-isomer)Potent Glue/Degrader

Technical Workflow: Characterizing Novel Binders

Protocol 1: TR-FRET Competition Binding Assay

This assay validates the binding of a novel ligand by displacing a fluorescent tracer (BODIPY-Thalidomide).

Reagents:

  • Protein: Human CRBN-DDB1 complex (His-tagged).

  • Tracer: BODIPY-FL-Thalidomide (Kd ~3 nM).[5]

  • Detection: Terbium (Tb)-labeled Anti-His antibody.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dilute CRBN-DDB1 complex to 5 nM and Tb-Anti-His antibody to 2 nM in assay buffer.

  • Ligand Titration: Prepare a 10-point serial dilution of your novel ligand (e.g., Phenyl-Glutarimide analog) in DMSO. Final DMSO concentration should be <1%.

  • Incubation 1: Add 5 µL of diluted protein/antibody mix to a 384-well low-volume white plate. Add 50 nL of ligand. Incubate for 15 min at RT.

  • Tracer Addition: Add 5 µL of BODIPY-FL-Thalidomide (Final conc: 10 nM).

  • Equilibration: Incubate for 60 min at RT in the dark.

  • Read: Measure TR-FRET on a multimode reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [BODIPY]).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot Ratio vs. [Ligand] to determine IC50.

Self-Validating Check:

  • Control: Include unlabeled Pomalidomide as a positive control. If Pomalidomide IC50 deviates >2-fold from historical mean (e.g., >300 nM), the protein activity is compromised.

Visualization of Mechanistics & Workflow

Diagram 1: Structural Mechanism of Action

This diagram illustrates how different ligand classes engage CRBN and influence its conformation.

CRBN_Mechanism cluster_Ligands Ligand Classes CRBN_Pocket CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) IMiD 1st Gen IMiDs (Thalidomide/Pom) IMiD->CRBN_Pocket H-Bonds (Glutarimide) Conformation CRBN Conformation IMiD->Conformation Dynamic/Open Form PG Phenyl-Glutarimides (Stable Isosteres) PG->CRBN_Pocket Hydrophobic Fill (No Hydrolysis) Outcome_PROTAC PROTAC Ternary Complex (POI - Ligand - CRBN) PG->Outcome_PROTAC Ideal Anchor (High Stability) CELMoD CELMoDs (Mezigdomide) CELMoD->CRBN_Pocket High Affinity CELMoD->Conformation Stabilizes CLOSED Form (Lon Domain Interaction) Outcome_Glue Neosubstrate Recruitment (IKZF1/3) Conformation->Outcome_Glue High Efficiency (CELMoD)

Caption: Comparative mechanism of IMiDs, Phenyl-Glutarimides, and CELMoDs binding to CRBN.

Diagram 2: Discovery Workflow for Novel Ligands

A logical flow from in silico design to experimental validation.

Discovery_Workflow cluster_Assays 4. Validation Assays Design 1. Scaffold Design (Remove Phthalimide) Docking 2. In Silico Docking (Tri-Trp Pocket) Design->Docking Synthesis 3. Chemical Synthesis (PGs / PDHUs) Docking->Synthesis FRET TR-FRET Binding (Competition) Synthesis->FRET Stability Hydrolytic Stability (PBS / Media) Synthesis->Stability App 5. PROTAC Application (Linker Attachment) FRET->App IC50 < 200nM Stability->App t1/2 > 24h

Caption: Step-by-step workflow for identifying and validating non-thalidomide CRBN binders.

References

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Source: Journal of Medicinal Chemistry (2021)[1]

  • Molecular glue CELMoD compounds are regulators of cereblon conform

  • Discovery of Novel Benzamide-Type Cereblon Binders. Source: Journal of Medicinal Chemistry (2023)

  • Achiral Phenyl Dihydrouracil as Novel Cereblon Ligands. Source: European Journal of Medicinal Chemistry (2023)

  • Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator. Source: Blood (2020)[6]

Sources

The Glutarimide Scaffold: A Privileged Structure in Modulating Cellular Homeostasis - A Technical Guide to the Structure-Activity Relationship of 1-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The glutarimide (piperidine-2,6-dione) core is a foundational scaffold in modern medicinal chemistry, giving rise to a class of therapeutics with profound immunomodulatory, anti-angiogenic, and anti-neoplastic properties. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1-substituted glutarimides, with a particular focus on the celebrated thalidomide and its potent analogs, lenalidomide and pomalidomide. We will dissect the critical structural motifs required for biological activity, explore the synthetic strategies for their generation, and delve into the molecular mechanisms that underpin their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Enduring Legacy of a Controversial Scaffold

The history of thalidomide is a stark reminder of the dual-edged nature of pharmacology. Initially introduced as a sedative, its teratogenic effects led to a global tragedy. However, subsequent research has unveiled its remarkable therapeutic potential, and that of its analogs, in treating a range of diseases, most notably multiple myeloma.[1] This renaissance has been driven by a deep understanding of the SAR of the glutarimide scaffold, which has allowed for the rational design of new chemical entities with enhanced potency and improved safety profiles. At the core of their mechanism is the hijacking of the cellular protein degradation machinery, a paradigm-shifting approach in drug discovery.

Synthetic Approaches to 1-Substituted Glutarimides

The synthesis of 1-substituted glutarimides can be approached through several routes, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis. A common and illustrative method involves the condensation of a substituted aniline with a derivative of glutaric acid.

Experimental Protocol: Synthesis of a Lenalidomide Precursor

This protocol outlines a representative synthesis of a key intermediate in the production of lenalidomide, (RS)-3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Causality in Experimental Choices:

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

  • Base Selection: An organic base such as triethylamine (TEA) is used to neutralize the hydrochloric acid salt of the 3-aminopiperidine-2,6-dione, liberating the free amine for reaction, and to scavenge the HBr generated during the cyclization.

  • Temperature Control: The reaction is heated to drive the condensation and cyclization to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in DMF, add 3-amino-2,6-piperidinedione hydrochloride (1.1 eq) and triethylamine (2.5 eq).

  • Reaction Execution: Stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System:

  • The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values.

  • The melting point of the product should be determined and compared to the reported value. A sharp melting point is indicative of high purity.

The Core Structure-Activity Relationship of the Glutarimide Moiety

The biological activity of this class of compounds is intrinsically linked to the presence of both the glutarimide ring and an N-1 substituent, which is typically a phthalimide or a related bicyclic system.[2]

Key structural features essential for activity include:

  • The Intact Glutarimide Ring: This moiety is crucial for binding to the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3]

  • The α-Linkage: The substituent at the N-1 position of the glutarimide ring must be attached at the α-carbon (3-position) of the glutarimide. A β-linkage results in a significant loss of activity.[2]

  • Chirality: The α-carbon is a chiral center. For many of the biological effects of thalidomide and its analogs, the (S)-enantiomer is reported to be the more active form.[4][5] However, the rapid in vivo racemization of many of these compounds complicates the attribution of activity to a single enantiomer.[5]

Structure-Activity Relationship of 1-Substituted Glutarimides: The Thalidomide Analogs

The SAR of 1-substituted glutarimides has been extensively explored, leading to the development of highly potent immunomodulatory drugs (IMiDs®). The primary focus of these studies has been the modification of the phthalimide ring of thalidomide.

Impact of Phthalimide Ring Substitution

Modifications to the phthalimide ring have a profound impact on the biological activity of these compounds, particularly their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[6]

  • Amino Substitution: The introduction of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, dramatically increases the potency of TNF-α inhibition.[7]

  • Other Substitutions: The addition of other small electron-donating or electron-withdrawing groups at the 4-position can also modulate activity. For example, 4-methyl and 4-chloro analogs have shown potent TNF-α inhibitory and antiproliferative activities.[7]

The following diagram illustrates the general SAR trends for 1-substituted glutarimides based on the thalidomide scaffold.

SAR_Glutarimides Glutarimide Glutarimide Ring (Essential for CRBN binding) Phthalimide N-1 Phthalimide Moiety sub_4_amino 4-Amino Group (e.g., Lenalidomide, Pomalidomide) Greatly increases potency Phthalimide->sub_4_amino Substitution at C4 sub_4_methyl 4-Methyl Group Potent activity Phthalimide->sub_4_methyl sub_4_chloro 4-Chloro Group Potent activity Phthalimide->sub_4_chloro no_sub No Substitution (Thalidomide) Moderate activity Phthalimide->no_sub Linkage α-Linkage (Critical for activity)

Caption: General Structure-Activity Relationship of 1-Substituted Glutarimides.

Quantitative SAR: Inhibition of TNF-α Production

The enhanced potency of lenalidomide and pomalidomide compared to thalidomide is evident in their respective IC50 values for the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Compound4-Position SubstituentTNF-α Inhibition AC50 (µM)
Thalidomide-H484
Lenalidomide-NH₂155
Pomalidomide-NH₂ and other modifications73

Case Study: Lenalidomide - Mechanism of Action

Lenalidomide exemplifies the clinical success of rationally designed 1-substituted glutarimides. Its pleiotropic effects stem from its ability to bind to CRBN and modulate the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.

Cereblon-Mediated Protein Degradation

The binding of lenalidomide to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation. The degradation of these transcription factors is a key event that triggers the downstream anti-myeloma and immunomodulatory effects of lenalidomide.

The following diagram illustrates the signaling pathway of lenalidomide-induced degradation of Ikaros and Aiolos.

Lenalidomide_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) CUL4 CUL4 Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits DDB1 DDB1 ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Ubiquitin Ubiquitin Ikaros_Aiolos->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation Degradation Proteasome->Degradation Downstream_Effects Downstream Effects: - Decreased IL-2 Repression - Myeloma Cell Apoptosis Degradation->Downstream_Effects

Caption: Lenalidomide-induced degradation of Ikaros and Aiolos via CRL4-CRBN.

Experimental Protocol: TNF-α Inhibition Assay in PBMCs

This protocol describes a method to assess the inhibitory effect of 1-substituted glutarimides on TNF-α production in human PBMCs stimulated with LPS.

Causality in Experimental Choices:

  • Cell Type: PBMCs are used as they are a primary source of TNF-α in the peripheral blood and represent a physiologically relevant cell population.

  • Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production through Toll-like receptor 4 (TLR4) signaling.

  • Assay Method: An enzyme-linked immunosorbent assay (ELISA) is a sensitive and quantitative method for measuring the concentration of a specific protein, in this case, TNF-α, in the cell culture supernatant.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well. Add varying concentrations of the test compounds (1-substituted glutarimides) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of TNF-α production.

Self-Validating System:

  • Include appropriate controls in the assay: a negative control (cells only), a vehicle control (cells + solvent for the compound), and a positive control (cells + LPS).

  • Run each condition in triplicate to ensure the reproducibility of the results.

  • A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel to ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the compounds.

Conclusion: A Scaffold with a Bright Future

The journey of 1-substituted glutarimides from a catastrophic failure to a cornerstone of modern therapeutics is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships. The ability of these molecules to co-opt the body's own protein disposal system opens up new avenues for therapeutic intervention. As our understanding of the intricate biology of the ubiquitin-proteasome system continues to grow, so too will the opportunities to design novel glutarimide-based molecules with enhanced selectivity and efficacy for a wide range of diseases. The glutarimide scaffold, once a symbol of caution, is now a beacon of hope and a privileged structure for the development of next-generation therapeutics.

References

  • Vargesson, N. Identification of potent anti-inflammatory concentrations, in Thalidomide, Lenalidomide and Pomalidomide. Scientific Reports. [Link]

  • Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). Thalidomide. The Lancet, 363(9423), 1802-1811. [Link]

  • Ehlin, A., et al. (2013). Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease. Gut, 48(3), 369-375. [Link]

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & medicinal chemistry letters, 9(11), 1625–1630. [Link]

  • Wnendt, S., et al. (1996). Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. Chirality, 8(5), 390-396. [Link]

  • Corral, L. G., et al. (1996). Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity. Molecular medicine (Cambridge, Mass.), 2(4), 506–515. [Link]

  • Tokunaga, E., et al. (2018). Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Proceedings of the National Academy of Sciences of the United States of America, 115(40), 10068–10073. [Link]

  • ResearchGate. Thalidomide ( 3 ) and analogues ( 14-19 ) and the inhibition of TNF-α... [Link]

  • Galvin, M., et al. (2008). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Journal of translational medicine, 6, 69. [Link]

  • Ruchelman, A. L., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & medicinal chemistry letters, 23(1), 360–365. [Link]

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of medicinal chemistry, 33(9), 2358–2368. [Link]

  • Quezada-Lázaro, R., et al. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Molecules (Basel, Switzerland), 29(22), 5035. [Link]

  • Asati, V., & Srivastava, A. K. (2016). Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. Mini reviews in medicinal chemistry, 16(18), 1461–1477. [Link]

  • Chen, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1204618. [Link]

  • Fischer, E. S., et al. (2014). The role of cereblon in the selective degradation of Ikaros and Aiolos by lenalidomide and pomalidomide. Leukemia, 28(8), 1729–1732. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity O-Alkylation of 1-(4-Hydroxyphenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(4-Hydroxyphenyl)piperidine-2,6-dione (often referred to as 4-hydroxy-phenylglutarimide ) is a critical pharmacophore in the design of Proteolysis Targeting Chimeras (PROTACs). It serves as the anchor for recruiting E3 ubiquitin ligase Cereblon (CRBN).

The synthesis of these degraders typically requires the attachment of a linker chain to the phenolic hydroxyl group. However, this substrate presents a classic chemoselectivity challenge : the molecule contains two acidic sites—the phenolic –OH and the glutarimide –NH.

  • Phenol pKa: ~10.0

  • Glutarimide Imide pKa: ~10.5 – 11.0

The Challenge: Standard alkylation conditions using strong bases (e.g., NaH) often result in competitive N-alkylation at the glutarimide ring or hydrolytic ring opening (decomposition).

The Solution: This guide details two high-fidelity protocols designed to maximize O-alkylation (ether formation) while suppressing N-alkylation and preserving the integrity of the glutarimide ring:

  • Mild Base-Mediated Alkylation (Williamson Ether Synthesis) for alkyl halides.

  • Mitsunobu Coupling for direct condensation with alcohols.

Mechanistic Logic & Chemoselectivity

To achieve high yields, one must exploit the subtle differences in nucleophilicity and acidity between the phenol and the imide.

The Chemoselectivity Nexus
  • Thermodynamic Control: Strong bases (NaH, LiHMDS) deprotonate both the phenol and the imide. The imide nitrogen, being less electronegative than oxygen, is often more nucleophilic in its anionic state, leading to N-alkylation byproducts.

  • Kinetic Control (Preferred): Using a mild base like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in a polar aprotic solvent (DMF) establishes an equilibrium where the phenoxide is formed preferentially or reacts faster due to the "Hard-Soft Acid-Base" (HSAB) principle, favoring the "hard" electrophile attack by the oxygen.
Visualization: Reaction Pathways[1][2][3]

ReactionPathways Substrate 1-(4-Hydroxyphenyl) piperidine-2,6-dione Base Base Selection Substrate->Base Path_Strong Strong Base (NaH) High pKa Environment Base->Path_Strong pKa > 15 Path_Mild Mild Base (K2CO3/Cs2CO3) Buffered pKa Base->Path_Mild pKa ~ 10-11 Inter_N Dianion Species (N- & O- deprotonated) Path_Strong->Inter_N Inter_O Mono-anion Species (Phenoxide dominant) Path_Mild->Inter_O Prod_N N-Alkylated Byproduct (Inactive/Undesired) Inter_N->Prod_N Major Pathway Prod_O O-Alkylated Product (Active CRBN Ligand) Inter_N->Prod_O Minor Pathway Inter_O->Prod_O Exclusive Pathway

Figure 1: Mechanistic divergence based on base selection. Mild bases favor the desired O-alkylation pathway.

Protocol A: Mild Base-Mediated Alkylation

Best for: Primary alkyl halides (Bromides, Iodides) and Tosylates.

Reagent Setup
ReagentEquivalentsRoleNotes
Substrate 1.0Starting MaterialDry thoroughly before use.
Alkyl Halide 1.1 – 1.2ElectrophileIf using Chloride, add 0.1 eq KI.

1.5 – 2.0BaseAnhydrous, micronized preferred.
DMF 0.1 M (Conc.)SolventMust be Anhydrous.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add this compound (1.0 eq) and anhydrous DMF (concentration ~0.1 M). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in a single portion.
    
    • Critical Check: The suspension may turn slightly yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Note: If the electrophile is a solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Heat the mixture to 50–60°C .

    • Warning: Do not exceed 80°C. High temperatures promote hydrolysis of the glutarimide ring [1].

  • Monitoring: Monitor by LC-MS or TLC (typically 2-6 hours). Look for the disappearance of the starting phenol (

    
    ).
    
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with saturated

      
        (mildly acidic quench prevents ring opening) followed by water and brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Protocol B: Mitsunobu Reaction

Best for: Primary and Secondary Alcohols (direct coupling without halide conversion). Ideal for complex linkers (e.g., PEG chains) where halide synthesis is difficult.

Reagent Setup
ReagentEquivalentsRoleNotes
Substrate 1.0NucleophileLimiting reagent.
Linker-OH 1.1 – 1.2AlcoholPrimary alcohols work best.

1.5PhosphinePolymer-bound

can simplify workup.
DIAD/DEAD 1.5AzodicarboxylateDIAD is preferred (more stable).
THF 0.1 MSolventAnhydrous, inhibitor-free.
Step-by-Step Methodology
  • Preparation: Flame-dry a flask and maintain an inert atmosphere (

    
    ).
    
  • Mixture A: Combine Substrate (1.0 eq), Linker-Alcohol (1.1 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF.
    
    • Why? Pre-mixing the nucleophile and alcohol ensures they are ready to intercept the betaine intermediate immediately.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Activation: Add DIAD (1.5 eq) dropwise over 10–15 minutes.

    • Visual Cue: The yellow color of DIAD should dissipate as it reacts. If the yellow color persists immediately, the reaction is stalling.

  • Reaction: Allow the reaction to warm naturally to RT and stir for 12–18 hours.

  • Workup:

    • Concentrate the THF directly.

    • Triturate the residue with

      
       or cold 
      
      
      
      to precipitate Triphenylphosphine oxide (
      
      
      ) if possible, or proceed directly to flash column chromatography.
Workflow Visualization

ExperimentalWorkflow Start Start: Linker Selection Decision Linker Functional Group? Start->Decision Halide Alkyl Halide/Tosylate Decision->Halide Alcohol Primary/Secondary Alcohol Decision->Alcohol ProcA Protocol A: Williamson (K2CO3, DMF, 60°C) Halide->ProcA ProcB Protocol B: Mitsunobu (PPh3, DIAD, THF, 0°C->RT) Alcohol->ProcB QC QC: 1H NMR & LCMS Check for N-alkylation ProcA->QC ProcB->QC

Figure 2: Decision tree for selecting the optimal alkylation protocol based on linker availability.

Analytical Validation (QC)

Validating the regioselectivity is crucial. Use 1H NMR to distinguish O-alkylation from N-alkylation.

FeatureSubstrate (Phenol)O-Alkylated ProductN-Alkylated Byproduct
Phenol -OH Broad singlet ~9.5 ppmAbsent Present (if mono-alkylation at N)
Imide -NH Broad singlet ~10.8 ppmPresent (~10.8 ppm) Absent
Linker

N/ATriplet/Multiplet ~4.0 ppmN/A
Glutarimide

~2.0 - 2.9 ppmUnchangedShifts slightly upfield

Key Indicator: If the signal at ~10.8 ppm (Imide NH) disappears, you have N-alkylated the glutarimide ring. This is a failed batch for PROTAC purposes [2].

Troubleshooting & Optimization

  • Issue: Hydrolysis of Glutarimide Ring.

    • Symptom:[1][2] LCMS shows M+18 peak or ring-opened carboxylic acid.

    • Cause: Wet DMF or excessive base/heat.

    • Fix: Use fresh anhydrous DMF. Lower temp to 40°C. Switch to

      
       (more soluble, allows lower temp).
      
  • Issue: Low Conversion in Mitsunobu.

    • Cause: High pKa of phenol hinders betaine protonation.

    • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       for more stubborn substrates, as the betaine intermediate is more basic [3].
      
  • Issue: N-Alkylation Observed.

    • Cause: Base was too strong or reaction ran too long.

    • Fix: Strictly use Carbonate bases. Avoid NaH, KOH, or NaOH.

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314-322. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drug action." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the E3 ubiquitin ligase VHL to induce self-degradation." Nature Communications, 8, 830. (Demonstrates linker chemistry applicable to CRBN). Link

Sources

Designing PROTAC linkers using 4-hydroxyphenyl glutarimide handles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Streamlining PROTAC® Development: Design and Synthesis of Linkers Using 4-Hydroxyphenyl Glutarimide Handles for Cereblon-Mediated Protein Degradation

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and oncology.

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC molecule consists of three key components: a "warhead" ligand that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[3][4] Upon simultaneously binding both the POI and an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the PROTAC forms a ternary complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface, marking it for degradation by the 26S proteasome.[5]

The linker is not merely a passive tether; it is a critical determinant of PROTAC efficacy.[6][7] Its length, composition, rigidity, and attachment points (or "exit vectors") profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of POI degradation.[6][7] Furthermore, the linker's physicochemical properties significantly impact the overall drug-like characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.[2][8]

This guide focuses on a modern, strategic approach to PROTAC design utilizing a 4-hydroxyphenyl glutarimide handle as a versatile and stable anchor for the Cereblon (CRBN) E3 ligase.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI   Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI   Ubiquitination E2 E2 Enzyme E2->Ub_POI   Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Spotlight: The 4-Hydroxyphenyl Glutarimide Handle

The most widely used ligands for recruiting the CRBN E3 ligase are derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[9][10] However, these molecules present several challenges:

  • Chirality and Racemization: The glutarimide ring contains a stereocenter that is prone to rapid racemization in vitro and in vivo.[10] Since the (S)-enantiomer is primarily responsible for CRBN binding, the presence of the less active (R)-enantiomer complicates pharmacology and structure-activity relationship (SAR) studies.[10]

  • Chemical Instability: The phthalimide moiety in traditional IMiDs can be susceptible to hydrolysis, particularly in cell culture media, which can affect experimental reproducibility.[9]

To overcome these limitations, phenyl glutarimides (PGs) have emerged as a superior class of CRBN binders.[9][10] Replacing the hydrolytically-labile phthalimide group with a stable phenyl ring enhances chemical stability.[9] Specifically, the 4-hydroxyphenyl glutarimide scaffold provides a synthetically tractable "handle" for linker attachment via the phenol hydroxyl group. This offers a defined exit vector for linker elaboration that directs away from the CRBN binding pocket, minimizing interference with E3 ligase engagement.

Key Advantages of the 4-Hydroxyphenyl Glutarimide Handle:

  • Enhanced Chemical Stability: The phenyl ring is more robust than the phthalimide moiety, reducing susceptibility to hydrolysis.[9]

  • Simplified Chemistry: The phenol group provides a convenient and specific site for linker attachment using well-established etherification chemistry.

  • Defined Exit Vector: The 4-position of the phenyl ring provides a consistent and well-characterized attachment point for the linker.

  • Abolished Racemization: While the glutarimide ring itself is still chiral, certain synthetic routes and related achiral backbones like phenyl dihydrouracil can circumvent the issue of diastereomeric mixtures in the final PROTAC.[10]

Synthesis and Conjugation Protocols

This section outlines a general, modular workflow for synthesizing a PROTAC using the 4-hydroxyphenyl glutarimide handle. The process involves three main stages: handle synthesis, linker attachment, and final conjugation to the POI ligand.

Synthesis_Workflow Start Starting Materials (e.g., 3-Bromopyridine derivative, (4-hydroxyphenyl)boronic acid) Step1 Step 1: Handle Synthesis (Suzuki Coupling & Deprotection) Start->Step1 Handle 4-Hydroxyphenyl Glutarimide Handle Step1->Handle Step2 Step 2: Linker Attachment (Williamson Ether Synthesis) Handle->Step2 Intermediate Handle-Linker Intermediate Step2->Intermediate Step3 Step 3: Final Conjugation (Amide Coupling or Click Chemistry) Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Figure 2: Modular workflow for PROTAC synthesis.

Protocol 3.1: Synthesis of the 4-Hydroxyphenyl Glutarimide Handle

This protocol describes the synthesis of the core handle via a Suzuki-Miyaura cross-coupling reaction, followed by deprotection to reveal the glutarimide ring. This method is adapted from established literature procedures.[11]

Rationale: The Suzuki coupling is a robust and high-yielding method for forming the C-C bond between the phenyl and pyridine (as a glutarimide precursor) rings. Using a "masked" or protected glutarimide precursor during the coupling reaction prevents side reactions.

Materials:

  • 2,6-bis(benzyloxy)-3-bromopyridine

  • (4-hydroxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-bis(benzyloxy)-3-bromopyridine (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

    • Add the base (2.0-3.0 eq).

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol.[11]

  • Catalytic Hydrogenation (Deprotection):

    • Dissolve the product from the previous step in a suitable solvent like MeOH or EtOH.

    • Carefully add Pd/C (10% w/w) to the solution.

    • Place the reaction vessel under an atmosphere of H₂ (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate in vacuo to yield the final 4-(2,6-dioxopiperidin-3-yl)phenol (4-hydroxyphenyl glutarimide) handle. The product can be further purified by recrystallization if necessary.

Protocol 3.2: Attachment of an Amine-Terminated PEG Linker

This protocol details the attachment of a common linker type, a polyethylene glycol (PEG) chain, to the hydroxyl group of the handle. PEG linkers are often used to improve the solubility and pharmacokinetic properties of PROTACs.[7]

Rationale: The Williamson ether synthesis is a classic and efficient method for forming an ether bond. Using a di-functionalized linker with one end protected (e.g., a Boc-protected amine) ensures selective reaction at the desired position.

Materials:

  • 4-Hydroxyphenyl glutarimide handle (from Protocol 3.1)

  • Boc-NH-(PEG)n-Br (or other leaving group like OTs, OMs)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Etherification:

    • Dissolve the 4-hydroxyphenyl glutarimide handle (1.0 eq) in ACN or DMF.

    • Add the base (1.5-2.0 eq) and stir for 15-30 minutes at room temperature.

    • Add the Boc-protected PEG linker (1.1 eq).

    • Heat the mixture to 60-80 °C and monitor by LC-MS.

    • Once the reaction is complete, cool, dilute with a suitable organic solvent, and wash with water to remove the base.

    • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the Boc-protected handle-linker intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with DCM or toluene several times to remove excess TFA.

    • The resulting amine-terminated handle-linker conjugate (as a TFA salt) is often used directly in the next step without further purification.

Protocol 3.3: Final PROTAC Assembly via Amide Coupling

This protocol describes the final step: conjugating the amine-terminated handle-linker with a POI ligand that has a carboxylic acid functional group.

Rationale: Amide bond formation is one of the most reliable and widely used conjugation reactions in medicinal chemistry. Peptide coupling reagents like HATU or HOBt/EDC efficiently activate the carboxylic acid for reaction with the amine, minimizing side reactions and operating under mild conditions.

Materials:

  • Amine-terminated handle-linker conjugate (from Protocol 3.2)

  • POI ligand with a carboxylic acid moiety (POI-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., DIPEA or Et₃N)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the POI-COOH ligand (1.0 eq) in DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and the amine base (e.g., DIPEA, 2.0-3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-terminated handle-linker conjugate (1.0-1.2 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature and monitor by LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction with ethyl acetate or another suitable solvent and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%).

Characterization and Validation

Every synthesized PROTAC must undergo rigorous characterization to confirm its identity, purity, and biological activity. This validation process is essential for ensuring that observed biological effects are attributable to the intended molecule.

Physicochemical Characterization

This data is crucial for confirming the successful synthesis and purity of the final PROTAC.

Technique Purpose Expected Outcome
LC-MS Confirm molecular weight and assess purity.A major peak in the chromatogram corresponding to the calculated mass of the PROTAC.
¹H & ¹³C NMR Confirm chemical structure and integrity.[12]Spectra consistent with the proposed structure, with all expected peaks present and integrated correctly.
Preparative HPLC Purify the final compound.A single, sharp peak indicating high purity (typically >95%).
Biophysical Characterization

Biophysical assays are essential for understanding how the PROTAC interacts with its targets and for confirming the formation of the key ternary complex.[13][14]

Technique Purpose Key Parameters Measured
Surface Plasmon Resonance (SPR) Measure binding kinetics and affinities of binary and ternary complexes.[14]KD (dissociation constant), kon (association rate), koff (dissociation rate).
Isothermal Titration Calorimetry (ITC) Measure binding thermodynamics of binary and ternary complexes.[14]KD, ΔH (enthalpy), ΔS (entropy), and stoichiometry (n).
Fluorescence Polarization (FP) A high-throughput method to measure binary binding affinities in solution.[8]KD or IC₅₀ values from competition assays.
Crystallography / Cryo-EM Provide high-resolution structural information on the ternary complex.[5][8]Atomic-level detail of protein-protein and protein-ligand interactions.
Protocol 4.3: Cellular Validation of Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Rationale: Western blotting is a standard and reliable method to quantify changes in protein levels. Including controls is critical to validate the mechanism of action. The proteasome inhibitor control confirms that degradation is occurring via the proteasome, while the parental inhibitor control shows that degradation is not simply due to target inhibition.

Materials:

  • Relevant cancer cell line (e.g., MV4-11 for BRD4 PROTACs)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., Bortezomib or MG-132)

  • Parental POI inhibitor (the "warhead" molecule alone)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 18, or 24 hours).

    • Include the following controls:

      • Vehicle control (DMSO only)

      • Parental POI inhibitor (at a high concentration, e.g., 1 µM)

      • PROTAC (at its EC₅₀ concentration) + Proteasome inhibitor (e.g., 10 µM MG-132, added 1-2 hours prior to PROTAC treatment).

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.

    • Clarify lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the POI.

    • Wash and probe with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip the membrane (if necessary) and re-probe for the loading control protein.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands.

    • Normalize the POI band intensity to the loading control band intensity for each lane.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

    • The proteasome inhibitor co-treatment should "rescue" the POI from degradation, confirming a proteasome-dependent mechanism.

Conclusion

The design of effective PROTACs is a multifactorial challenge where the linker plays a decisive role. The use of a 4-hydroxyphenyl glutarimide handle provides a robust, stable, and synthetically accessible platform for developing CRBN-recruiting PROTACs. This approach mitigates the inherent instability and chirality issues associated with traditional IMiD-based ligands. By following a modular synthetic strategy and conducting rigorous physicochemical, biophysical, and cellular validation, researchers can systematically optimize linker design to develop potent and selective protein degraders for therapeutic and research applications.

References

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Available at: [Link]

  • Kozlov, G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Hernandez-Olmos, V. et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Khan, S., et al. (2024). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. MDPI. Available at: [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]

  • Stec, J., et al. (2020). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]

  • Edmondson, S. D., et al. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. Available at: [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • Aninwene, II, G. (2022). Development of biophysical assays for studies of PROTACs. Diva-portal.org. Available at: [Link]

  • Riva, L., et al. (2023). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. Available at: [Link]

  • Jiang, X., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols for Conjugation Strategies of N-aryl Glutarimide E3 Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Ubiquitin-Proteasome System with N-aryl Glutarimide E3 Ligands

The targeted degradation of cellular proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] PROTACs consist of two key moieties: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][5]

N-aryl glutarimide-based ligands, such as analogs of thalidomide, lenalidomide, and pomalidomide, are among the most widely utilized E3 ligase recruiters in PROTAC design.[2][6] These molecules bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[3][7][8] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][9][10] The successful design and synthesis of effective PROTACs are critically dependent on the strategic conjugation of the N-aryl glutarimide ligand to the linker and, subsequently, to the warhead. This guide provides an in-depth exploration of the key conjugation strategies, complete with detailed protocols and the scientific rationale behind them.

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The UPS is a fundamental cellular process for maintaining protein homeostasis. It involves a three-step enzymatic cascade:

  • Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to form a high-energy thioester bond with ubiquitin, a small regulatory protein.[9]

  • Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to an E2 conjugating enzyme.[9]

  • Ubiquitin Ligation (E3): An E3 ligase, which provides substrate specificity, facilitates the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[2][9]

The attachment of a polyubiquitin chain serves as a signal for the proteasome to recognize and degrade the tagged protein.[10] PROTACs exploit this system by artificially bringing a target protein into proximity with an E3 ligase.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to Warhead E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Binds to N-aryl glutarimide Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin E3_Ligase->Ub Ub->POI Polyubiquitination E2 E2 Enzyme E2->Ub Carries Peptides Peptides Proteasome->Peptides Releases

PROTAC-mediated protein degradation workflow.

Key Conjugation Strategies for N-aryl Glutarimide Ligands

The choice of conjugation strategy is dictated by the specific N-aryl glutarimide ligand and the desired attachment point for the linker. The most common approaches involve modifications at the phthalimide or isoindolinone core.

Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-thalidomide Derivatives

This is a widely employed and efficient method for conjugating linkers to the pomalidomide scaffold.[11] The electron-withdrawing nature of the adjacent carbonyl groups activates the 4-position of the phthalimide ring for nucleophilic attack by an amine-terminated linker.

Rationale: This strategy offers excellent regioselectivity and generally proceeds under mild conditions. It is a robust method for creating a diverse library of PROTACs with varying linker lengths and compositions.[11]

Protocol: SNAr Conjugation of an Amine-Linker to 4-Fluorothalidomide

  • Materials:

    • 4-Fluorothalidomide

    • Amine-terminated linker (e.g., Boc-NH-PEGn-NH2) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMF, add the amine-terminated linker (1.1 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired pomalidomide-linker conjugate.

A recent advancement in this methodology reports a rapid synthesis of pomalidomide-conjugates in minutes by elevating the temperature and employing delayed feeding of the reagents, which minimizes the formation of side products.[12]

SNAr_Reaction Start 4-Fluorothalidomide + Amine-Linker Reagents DIPEA, DMF, 80 °C Start->Reagents Product Pomalidomide-Linker Conjugate Reagents->Product Workup Aqueous Workup & Extraction Product->Workup Purification Silica Gel Chromatography Workup->Purification

Workflow for SNAr conjugation.
N-Alkylation of the Glutarimide Moiety

This strategy involves the alkylation of the nitrogen atom of the glutarimide ring. While this can be a straightforward method for attaching a linker, it is important to note that N-alkylation of the glutarimide can abolish binding to CRBN.[3] Therefore, this approach is primarily used for synthesizing negative controls to validate that the PROTAC's activity is dependent on CRBN engagement.

Rationale: Creating a negative control is a critical step in PROTAC development to demonstrate on-target activity. By abrogating the interaction with the E3 ligase, one can confirm that the observed protein degradation is a result of the intended ternary complex formation.

Protocol: N-Alkylation for Negative Control Synthesis

  • Materials:

    • Pomalidomide (1.0 eq)

    • Alkyl halide linker (e.g., 1,5-dibromopentane) (3.0 eq)[7]

    • Potassium carbonate (K2CO3) (2.0 eq)[7]

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in DMF, add K2CO3 (2.0 eq) and the alkyl halide linker (3.0 eq).[7]

    • Stir the reaction mixture at 60 °C for 12 hours.[7]

    • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[7]

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.[7]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by silica gel column chromatography.

Acylation of the Aromatic Amine

For lenalidomide and pomalidomide, the aromatic amine provides a convenient handle for acylation with a linker containing a carboxylic acid. This forms a stable amide bond.

Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry. However, it's important to consider that introducing an amide bond can increase the polar surface area of the PROTAC, which may impact its cell permeability and other physicochemical properties.[11]

Protocol: Amide Coupling of a Carboxylic Acid-Linker to Pomalidomide

  • Materials:

    • Pomalidomide (1.0 eq)

    • Carboxylic acid-terminated linker (1.1 eq)

    • Peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid-terminated linker (1.1 eq) in anhydrous DMF.

    • Add the peptide coupling reagent (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add pomalidomide (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Perform a standard aqueous workup and purification by column chromatography as described in the previous protocols.

Advanced C-N and C-C Bond Forming Reactions

For the synthesis of novel N-aryl glutarimide ligands and for late-stage functionalization, more advanced cross-coupling reactions are being employed. These include the Buchwald-Hartwig amination for C-N bond formation, which allows for the coupling of an amine linker to an aryl halide on the glutarimide-containing scaffold.[1]

Rationale: These modern synthetic methods provide greater flexibility in the design of CRBN ligands and allow for the introduction of linkers at positions that are not accessible through traditional methods. This can be crucial for optimizing the vector of the linker to achieve a productive ternary complex.[1]

The Critical Role of the Linker

The linker is not merely a passive connector but plays a crucial role in the efficacy of a PROTAC.[4][6] Its length, composition, and attachment point can significantly influence:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the favorable protein-protein interactions between the POI and the E3 ligase.[6]

  • Physicochemical Properties: The linker composition (e.g., polyethylene glycol (PEG), alkyl chains) affects the solubility, permeability, and metabolic stability of the PROTAC.[4][13]

  • Degradation Efficacy: The choice of linker can impact the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]

Linker TypeCommon ComponentsKey CharacteristicsImpact on PROTAC Properties
Alkyl Chains -(CH2)n-Hydrophobic, rigidCan improve cell permeability but may decrease solubility.
PEG Linkers -(CH2CH2O)n-Hydrophilic, flexibleCan enhance aqueous solubility but may increase molecular weight and reduce permeability.[4]
Alkyl/Ether Mixed alkyl and ether unitsBalanced propertiesAims to optimize both solubility and permeability.

Conclusion

The strategic conjugation of N-aryl glutarimide E3 ligands is a cornerstone of modern targeted protein degradation. A thorough understanding of the available synthetic methodologies, coupled with a rational approach to linker design, is paramount for the development of potent and selective PROTACs. The protocols and principles outlined in this guide provide a solid foundation for researchers in this exciting and rapidly evolving field. As our understanding of the structural biology of ternary complexes deepens, we can anticipate the development of even more sophisticated and effective conjugation strategies, further expanding the therapeutic potential of this transformative technology.

References

  • Aboeleza, M. O., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. RSC Advances, 12(28), 17795-17812. [Link]

  • Taft, F., et al. (2021). Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chemical Communications, 57(12), 1541-1544. [Link]

  • Aboeleza, M. O., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Semantic Scholar. [Link]

  • Steinebach, C., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE (Journal of Visualized Experiments), (144), e58970. [Link]

  • Donovan, K. A., et al. (2020). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer, 20(12), 705-722. [Link]

  • Uchida, N., et al. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Communications Biology, 6(1), 844. [Link]

  • Uchida, N., et al. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Communications Biology, 6(1), 844. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. Biochemical Journal, 474(6), 1381-1402. [Link]

  • Johnson & Johnson. (2025). Reductive C(sp2)-C(sp3) Coupling Protocol to Enable Linker Exploration of Cereblon E3-Ligase BRD4 Proteolysis-Targeting Chimeras. PubMed. [Link]

  • Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. [Link]

  • A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. ChemRxiv. [Link]

  • Ruiz-García, A., et al. (2023). Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry, 66(9), 6049-6058. [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708329. [Link]

  • Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]

  • Kim, J., & Kim, Y. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(17), 9906. [Link]

  • Krasavin, M., et al. (2022). Synthesis of Novel Glutarimide Ligands for the E3 Ligase Substrate Receptor Cereblon (CRBN): Investigation of Their Binding Mode and Antiproliferative Effects Against Myeloma Cell Lines. ResearchGate. [Link]

  • Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry. [Link]

  • Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]

  • Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Taft, F., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(4), 1463-1469. [Link]

  • Molecular Engineering of Peptide–Drug Conjugates for Therapeutics. PMC. [Link]

  • Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-399. [Link]

Sources

Troubleshooting & Optimization

Improving yield of N-aryl glutarimide cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield & Purity for CRBN Ligand Precursors

Status: Operational | Tier: Level 3 (Senior Scientist)

Core Directive & Scope

Welcome to the Glutarimide Synthesis Support Hub. You are likely here because you are synthesizing Cereblon (CRBN) ligands for PROTACs or molecular glues (e.g., Thalidomide, Lenalidomide analogs). The critical step in these syntheses is the formation of the piperidine-2,6-dione (glutarimide) ring.

The Problem: The reaction between an aniline and glutaric anhydride often stalls at the amic acid intermediate (open ring) or suffers from low yields due to competitive hydrolysis and polymerization.

The Solution: This guide moves beyond standard textbook procedures, offering two field-validated protocols (Standard vs. High-Efficiency) and a troubleshooting matrix to rescue failed reactions.

The Chemistry of Failure (Mechanism)

To fix the reaction, you must understand why it fails. The formation of N-aryl glutarimides is a two-step equilibrium process.

  • Acylation (Fast): Nucleophilic attack of the aniline on glutaric anhydride. This forms the Amic Acid (open ring). This step is usually quantitative.

  • Dehydration/Cyclization (Slow): The carboxylic acid must attack the amide nitrogen to close the ring. This is thermodynamically unfavorable because:

    • The amide nitrogen is non-nucleophilic (resonance stabilized).

    • Water is a byproduct (requires removal to drive equilibrium).

    • Rotational freedom of the alkyl chain entropic penalty.

Diagram 1: The Reaction Bottleneck

GlutarimideMechanism Anhydride Glutaric Anhydride AmicAcid INTERMEDIATE: N-Aryl Amic Acid (Open Ring) Anhydride->AmicAcid Step 1: Acylation (Fast, RT) Aniline Ar-NH2 (Aniline) Aniline->AmicAcid Activated Activated Acyl Species (O-Acyl or O-Silyl) AmicAcid->Activated Step 2: Activation (CDI or HMDS) Glutarimide PRODUCT: N-Aryl Glutarimide (Closed Ring) Activated->Glutarimide Step 3: Cyclization (- Leaving Group) Glutarimide->AmicAcid Hydrolysis (Avoid Base!)

Caption: The critical failure point is the transition from the stable Amic Acid to the cyclized Glutarimide. Reagents must activate the acid to overcome the energy barrier.

Validated Protocols

Do not rely on thermal fusion (heating neat solids). It causes "tarring" and degradation. Use one of the following chemical dehydration methods.

Protocol A: The CDI Method (The Gold Standard)

Best for: General substrates, gram-scale, acid-sensitive functional groups.

Concept: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid of the amic acid intermediate as an acyl imidazole, which is highly reactive toward the amide nitrogen.

Reagents:

  • Substrate (Amic acid or Anhydride/Aniline mixture)

  • CDI (1.2 – 1.5 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Solvent: Anhydrous THF (Reflux)

Step-by-Step:

  • Formation: Dissolve Glutaric Anhydride (1.0 equiv) and Aniline (1.0 equiv) in THF. Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC.[1] The starting material should disappear, replaced by a polar streak (Amic Acid).

  • Activation: Add CDI (1.3 equiv) in one portion. Caution: CO₂ gas will evolve vigorously.

  • Cyclization: Add DMAP (10 mol%). Heat the reaction to reflux (66°C) for 6–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5M HCl (to remove imidazole/DMAP) and Brine.

    • Note: Do not wash with strong base (NaOH), or you will reopen the ring.

Protocol B: The HMDS/ZnCl₂ Method (The "Nuclear Option")

Best for: Sterically hindered anilines, electron-poor anilines, or stubborn reactions.

Concept: Hexamethyldisilazane (HMDS) acts as a powerful silylating agent. It silylates both the acid (forming a silyl ester) and the amide (forming a silyl amide), making the nitrogen more nucleophilic and the carbonyl more electrophilic.

Reagents:

  • Amic Acid Intermediate

  • HMDS (2.0 – 4.0 equiv)

  • ZnCl₂ (0.5 – 1.0 equiv) or Iodine (I₂) (cat.)

  • Solvent: Toluene or Benzene (Reflux)

Step-by-Step:

  • Suspend the Amic Acid in Toluene (0.2 M).

  • Add HMDS (3.0 equiv) and anhydrous ZnCl₂ (0.8 equiv).

  • Reflux for 3–5 hours.

    • Observation: The suspension usually clears as the silylated species form, then product may precipitate upon cooling.

  • Quench: Cool to RT. Add MeOH (excess) to quench silyl groups, then dilute with EtOAc and wash with 1M HCl.

Troubleshooting Matrix

Use this decision tree to diagnose specific failures in your workflow.

Diagram 2: Troubleshooting Logic

Troubleshooting Start Analyze Reaction Mixture (LCMS / TLC) Result1 Mass = M+18 (Amic Acid persists) Start->Result1 Result2 Mass = M+1 (Product formed) Start->Result2 Result3 Purple/Black Tar Start->Result3 Action1 Incomplete Cyclization Result1->Action1 Action4 Oxidative Degradation Result3->Action4 Action2 Check Activation Action1->Action2 Did you see CO2? Action3 Switch to HMDS/ZnCl2 OR Increase Reflux Time Action2->Action3 Yes Action5 Degas Solvents Add Antioxidant (BHT) Action4->Action5

Caption: Diagnostic flow for LCMS analysis of crude reaction mixtures.

Symptom & Cure Table
SymptomProbable CauseCorrective Action
LCMS shows M+18 peak Incomplete Cyclization. The amic acid is stable and has not closed.Force Dehydration: Add more CDI (0.5 eq) and reflux longer. If using thermal method, switch to Protocol B (HMDS).
Low Yield after Workup Hydrolysis. You likely used a basic wash (NaHCO₃ or NaOH) or the workup was too slow in water.Acidify: Only use dilute HCl or NH₄Cl for washes. Perform workup quickly and dry organic layer immediately over Na₂SO₄.
Black/Purple Reaction Aniline Oxidation. Electron-rich anilines oxidize easily at high temps.Inert Atmosphere: Ensure strict N₂/Ar balloon. Degas toluene/THF before heating.
Product is Oily/Sticky Impurities. Urea byproducts (from CDI) or residual solvent.Trituration: Glutarimides are often poorly soluble in Ether/Hexanes. Triturate the oil with cold Et₂O to induce crystallization.
Two Spots on TLC Equilibrium. Spot 1 = Product; Spot 2 = Amic Acid (reverted on silica).2D TLC: Run the plate, rotate 90°, run again. If spots lie off-diagonal, the compound is decomposing on silica. Use neutral alumina or deactivated silica.

Frequently Asked Questions (FAQs)

Q: Can I use Acetic Anhydride (Ac₂O) instead of CDI? A: Yes, but proceed with caution. Refluxing in Ac₂O with NaOAc is a classic method, but it is "harsh." It often acetylates other nucleophiles (alcohols, amines) on your molecule. If your PROTAC linker has a hydroxyl group, Ac₂O will protect it as an acetate ester, adding a deprotection step. CDI is chemoselective for the acid.

Q: My glutarimide decomposes during column chromatography. Why? A: Glutarimides are imides (pKa ~10-11). Silica gel is slightly acidic, but commercial silica can sometimes be basic enough or contain metal impurities that catalyze hydrolysis or ring-opening.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This keeps the ring closed.

Q: Why is the HMDS method better for "difficult" substrates? A: Steric hindrance around the aniline nitrogen prevents the carboxylic acid from approaching for the attack. HMDS silylates the nitrogen, changing its geometry and removing the proton, while simultaneously activating the carbonyl. It essentially forces the two ends together via a highly reactive silyl-intermediate.

References

  • Review of Glutarimide Synthesis

    • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
    • Source: ResearchGate.[2][3]

  • CDI Methodology

    • N,N'-Carbonyldiimidazole (CDI)
    • Source: Organic Syntheses / Thieme Connect.
  • HMDS/Iodine Catalysis

    • Highly atom economical uncatalysed and I2-catalysed silyl
    • Source: ResearchGate.[2][3]

  • Thalidomide/Glutarimide Properties

    • Glutarimide – Knowledge and References.
    • Source: Taylor & Francis / ScienceDirect Topics.

Sources

Technical Support Center: Troubleshooting Glutarimide-Based PROTAC Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Glutarimide-Based PROTACs (Cereblon-recruiters) Ticket ID: PROTAC-SOL-001

Introduction: The "Beyond Rule of 5" Challenge

Welcome to the technical support center. If you are working with Cereblon (CRBN)-recruiting PROTACs, you are likely dealing with molecules that violate Lipinski’s Rule of 5 (bRo5).[1] These heterobifunctional molecules—comprising a warhead, a linker, and a glutarimide-based E3 ligand (e.g., thalidomide, pomalidomide)—often exhibit high molecular weight (>800 Da), high topological polar surface area (TPSA), and significant lipophilicity.

This guide addresses the specific "brick dust" behavior of these compounds and distinguishes between true insolubility and chemical instability (hydrolysis), a common pitfall with glutarimide moieties.

Part 1: The "Phantom" Insolubility (Stability Check)

User Issue: "My compound disappears from the assay buffer after 24 hours. Is it precipitating?"

Diagnosis: Before assuming precipitation, you must rule out hydrolysis . The glutarimide ring in thalidomide derivatives is hydrolytically unstable at physiological pH. What appears to be a loss of solubility may actually be the compound degrading into a ring-opened, inactive species.

The Mechanism: Glutarimide Ring Opening

At pH > 7.0, the imide bond in the glutarimide ring is susceptible to nucleophilic attack by water/hydroxide, leading to ring opening and the formation of glutaramic acid derivatives. This reaction is pH-dependent and accelerates significantly in basic conditions.

Troubleshooting Steps
  • Check pH: Are you running long-duration assays (>12h) at pH 7.4 or higher?

  • Run a Stability Control: Incubate your compound in your assay buffer (without cells) and analyze via LC-MS at T=0, 6h, 12h, and 24h.

    • Observation: If the parent peak decreases but no precipitate is visible, and a new peak (M+18) appears, your compound is hydrolyzing, not precipitating.

  • Switch Ligands (If possible): Consider Phenyl-Glutarimides (PG) or Phenyl-Dihydrouracils, which have demonstrated improved hydrolytic stability compared to standard immunomodulatory imide drugs (IMiDs) [1].[2]

GlutarimideHydrolysis cluster_legend Status PROTAC Intact Glutarimide PROTAC Transition Hydroxide Attack (pH > 7.0) PROTAC->Transition Nucleophilic Attack OpenRing Ring-Opened Glutaramic Acid (Inactive) Transition->OpenRing Hydrolysis (+H2O) Active Active Degrader Inactive Inactive/Degraded

Figure 1: The hydrolytic degradation pathway of glutarimide-based PROTACs at physiological pH.

Part 2: Benchtop Troubleshooting (Stocks & Dilutions)

User Issue: "My DMSO stock looks clear, but the compound crashes immediately upon addition to cell media."

Diagnosis: You are experiencing the "Solvent Shift" shock . PROTACs often rely on the solubilizing power of DMSO. When diluted into an aqueous buffer, the dielectric constant changes rapidly, causing hydrophobic collapse before the molecule can equilibrate.

Protocol: The "Step-Down" Dilution Method

Do not pipette 100% DMSO stock directly into 100% aqueous media if you face solubility issues. Use an intermediate step.

StepActionRationale
1. High Conc. Stock Prepare 10 mM stock in anhydrous DMSO.Standard storage. Avoid freeze-thaw cycles (aliquot!).
2. Intermediate Dilute stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Solutol HS 15 or PEG400).Creates a "buffer zone" for the hydrophobic linker.
3. Final Dilution Pipette the intermediate mix into the final assay media (pre-warmed to 37°C).Slow addition with vortexing prevents local high-concentration crash-out.
FAQ: Stock Management
  • Q: Can I store stocks at -20°C?

    • A: Yes, but glutarimide PROTACs can degrade even in DMSO if water is present. Use anhydrous DMSO and store in single-use aliquots to prevent moisture entry during thaw cycles.

  • Q: Why does my stock turn cloudy after thawing?

    • A: DMSO is hygroscopic. It absorbed water from the air, and your hydrophobic PROTAC is crashing out inside the "wet" DMSO. Discard the stock.

Part 3: The Assay (Measuring Kinetic Solubility)

User Issue: "I need to know the actual solubility limit of my PROTAC in PBS. How do I measure it accurately?"

Diagnosis: Thermodynamic solubility (equilibrium) takes days and requires solid material. For biological assays, you need Kinetic Solubility (how long it stays in solution starting from DMSO).

Protocol: High-Throughput Nephelometry

Nephelometry (light scattering) is the gold standard for PROTAC solubility screening [2].

Materials:

  • Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).[3]

  • 96-well clear-bottom plates.[4]

  • PBS (pH 7.4).[4]

Workflow:

  • Preparation: Prepare a 10 mM DMSO stock of the PROTAC.

  • Serial Dilution: Create a concentration gradient (e.g., 100 µM down to 1 µM) in the plate, keeping DMSO constant (e.g., 1% or 2%).

  • Incubation: Incubate at Room Temperature for 90 minutes.

  • Read: Measure forward light scattering.

  • Analysis:

    • Soluble: Signal = Background (Buffer blank).

    • Insoluble: Signal > 3x Background (Onset of precipitation).

SolubilityWorkflow Stock 10mM DMSO Stock Dilution Serial Dilution in Buffer (Keep DMSO Constant <2%) Stock->Dilution Incubate Incubate 90 mins (Room Temp) Dilution->Incubate Measure Measure Light Scattering (Nephelometry) Incubate->Measure Decision Signal > 3x Blank? Measure->Decision Precip Precipitated (Above Solubility Limit) Decision->Precip Yes Soluble Soluble (Proceed to Assay) Decision->Soluble No

Figure 2: Kinetic solubility screening workflow using nephelometry.

Part 4: Structural Optimization (Medicinal Chemistry)

User Issue: "My scaffold is potent but insoluble. What structural changes can I make?"

Diagnosis: You need to exploit the "Molecular Chameleon" effect.[5][6] Successful bRo5 PROTACs often fold in lipophilic environments (hiding polar groups) and unfold in water.

Optimization Strategies
FeatureModificationMechanism & Impact
Linker Type Rigidify (Piperazines/Spirocycles) Flexible alkyl/PEG linkers often aggregate. Rigid linkers reduce entropic penalty and can disrupt crystal packing, improving solubility [3].
Linker Polarity Insert Heteroatoms (O, N) Breaking up long carbon chains with Oxygen or Nitrogen increases polarity. Caution: Too many H-bond donors (HBD) will kill permeability.
Intramolecular H-Bonds Design "Chameleons" Design the molecule to form internal H-bonds (IMHBs) in non-polar media. This "hides" the polarity, allowing membrane permeability, while the polar groups engage with water in the cytosol [4].
Warhead Scaffold Hopping If the warhead is flat and aromatic (like JQ1), it promotes pi-stacking aggregation. Add sp3 character (saturation) to the warhead to increase 3D dimensionality.

Part 5: Advanced Formulation (ASDs)

User Issue: "I need to move to in vivo studies, but the compound won't dissolve in standard vehicles."

Diagnosis: Simple co-solvents (DMSO/Tween) often fail for PROTACs at high doses. You require Amorphous Solid Dispersions (ASDs) .[4][7][8][9]

Why ASDs?

PROTACs have high lattice energy (resist dissolving). ASDs lock the compound in a high-energy amorphous state using a polymer matrix, preventing it from crystallizing (crashing out) in the gut or injection site.

Recommended Polymers for Glutarimide PROTACs:

  • HPMCAS (Hydroxypropyl methylcellulose acetate succinate): Excellent for maintaining supersaturation of lipophilic PROTACs [5].

  • Eudragit L100-55: pH-dependent solubility, protects the glutarimide ring in the acidic stomach environment (if oral) and releases in the intestine.

Quick Protocol (Solvent Evaporation ASD):

  • Dissolve PROTAC and Polymer (1:3 ratio) in Acetone/Methanol.

  • Rotary evaporate to dryness.

  • Vacuum dry for 24h.

  • Resuspend the resulting solid in the delivery vehicle.

References

  • Phenyl-Glutarimides: Alternative Cereblon Binders. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the hydrolytic instability of standard IMiDs and the stability advantages of phenyl-glutarimide analogues. URL:[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Guidelines on linker rigidity and minimizing lipophilicity to improve PROTAC solubility. URL:[Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability (Molecular Chameleons). Source: ACS Publications. Context: Explains the "chameleon" effect where PROTACs fold to hide polar surface area, impacting solubility and permeability.[5][6] URL:[Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Source: MDPI (Pharmaceutics). Context: Detailed study on using Amorphous Solid Dispersions (ASDs) with HPMCAS to formulate insoluble PROTACs. URL:[Link]

Sources

Overcoming steric hindrance in N-substituted glutarimide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for overcoming challenges in the synthesis of N-substituted glutarimides, a core scaffold in many modern therapeutics, including targeted protein degraders. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter synthetic roadblocks, particularly those arising from steric hindrance. Here, we move beyond standard protocols to dissect common failures, explain the underlying chemical principles, and provide field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis of sterically demanding N-substituted glutarimides.

Question 1: My standard N-alkylation of glutarimide with a secondary alkyl halide (e.g., 2-bromopropane) is giving less than 10% yield. What is the primary issue?

Answer: The primary issue is severe steric hindrance. The nitrogen atom of the deprotonated glutarimide, while a good nucleophile, is flanked by two carbonyl groups. A standard SN2 reaction with a secondary (or bulkier) alkyl halide is kinetically slow because the bulky halide impedes the necessary backside attack trajectory. This often leads to the competing E2 elimination pathway, generating an alkene from your alkyl halide and consuming your base, which results in low yields of the desired N-alkylated product.

Question 2: I am attempting a one-pot synthesis by heating a bulky primary amine (e.g., tert-butylamine) with glutaric anhydride, but the reaction is incomplete and messy. Why does this seemingly simple condensation fail?

Answer: This is a classic case of steric impediment during the final cyclization step. The initial reaction forms the corresponding phthalamic acid intermediate successfully. However, the subsequent intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid to close the six-membered ring is sterically hindered by the bulky tert-butyl group. High temperatures can lead to side reactions and decomposition before the desired cyclization occurs. For such hindered primary amines, a two-step approach or alternative cyclization strategies are often necessary.[1]

Question 3: My Buchwald-Hartwig amination to couple an ortho-substituted aryl bromide with 3-aminopiperidine-2,6-dione is failing, and I'm recovering starting material along with some hydrolyzed glutarimide. What's going wrong?

Answer: You are likely facing a combination of two issues:

  • Steric Hindrance: The ortho-substituent on your aryl bromide is sterically clashing with the palladium catalyst's bulky phosphine ligands, slowing down the critical oxidative addition step of the catalytic cycle.[2]

  • Base-Mediated Hydrolysis: The basic conditions required for the Buchwald-Hartwig reaction (e.g., with Cs₂CO₃ or K₃PO₄) can promote the hydrolysis of the glutarimide ring, especially at elevated temperatures over long reaction times.[3] This problem requires careful optimization of the ligand, base, and temperature to favor the C-N coupling over decomposition pathways.

Question 4: I am trying to use the Mitsunobu reaction to couple a bulky secondary alcohol to glutarimide, but the reaction is stalling. Is this a viable strategy?

Answer: While the Mitsunobu reaction is powerful, it is highly sensitive to steric hindrance.[4] The reaction proceeds via an SN2 displacement of an activated alkoxyphosphonium salt by the glutarimide anion. With a bulky secondary alcohol, both the formation of this intermediate and the subsequent displacement are sterically hindered. Standard conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) often fail. Success requires modified reagents and conditions to overcome this steric barrier.

Troubleshooting Guide: Strategic Solutions for Sterically Hindered Systems

When standard methods fail, a change in strategy is required. This section provides in-depth guides to advanced methodologies tailored for overcoming steric challenges.

Guide 1: N-Alkylation with Bulky Secondary and Tertiary Alkyl Groups

Problem: Low to no yield when using traditional SN2 conditions (e.g., NaH or K₂CO₃ in DMF) with sterically demanding alkyl halides.

Cause-and-Effect Analysis: The low reactivity is a direct result of the high activation energy for the SN2 transition state due to steric repulsion. The nucleophilicity of the imide anion is insufficient to overcome this barrier under standard conditions.

Recommended Solution: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a robust solution by generating a highly reactive, "naked" imide anion in the organic phase, which significantly accelerates the rate of alkylation even with hindered electrophiles.[5][6]

dot

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base K₂CO₃ (solid) ImideK Glutarimide⁻ K⁺ Base->ImideK Deprotonation ImideH Glutarimide-H ImideH->ImideK ImideQ Glutarimide⁻ Q⁺ (Reactive 'Naked' Anion) ImideK->ImideQ QX Q⁺X⁻ (Catalyst) e.g., TBAB QX->ImideQ Ion Exchange KX K⁺X⁻ Product N-R-Glutarimide ImideQ->Product SN2 Attack AlkylX R-X (Bulky Alkyl Halide) AlkylX->Product QX_regen Q⁺X⁻ Product->QX_regen Catalyst Regeneration QX_regen->QX Buchwald_Decision_Tree start Substrate: Hindered (Hetero)Aryl Halide + Glutarimide ligand_choice Ligand Selection start->ligand_choice ruphos Use RuPhos (or Ad-BippyPhos) ligand_choice->ruphos Primary Amine Partner brettphos Use BrettPhos ligand_choice->brettphos Secondary Amine Partner base_choice Base Selection lhmds Use LHMDS (In-situ protection effect) base_choice->lhmds Glutarimide Ring is Unprotected & Sensitive cs2co3 Use Cs₂CO₃ or K₃PO₄ (Standard Conditions) base_choice->cs2co3 Glutarimide is Robust or Protected ruphos->base_choice brettphos->base_choice outcome_good High Yield, Intact Product lhmds->outcome_good Optimized Conditions outcome_bad Low Yield, Ring Opening cs2co3->outcome_bad Risk of Hydrolysis

Sources

Technical Support Center: Prevention of Piperidine-2,6-dione Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-2,6-diones. This guide provides in-depth troubleshooting and FAQs to address challenges related to the hydrolytic stability of these important compounds. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction to Piperidine-2,6-dione Stability

Piperidine-2,6-diones, also known as glutarimides, are core structural motifs in a range of pharmacologically active molecules, including the well-known immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1] A critical challenge in working with these compounds is their susceptibility to hydrolysis, a chemical reaction with water that can cleave the imide ring. This degradation can lead to a loss of biological activity and the formation of undesired impurities, compromising experimental outcomes and the therapeutic potential of drug candidates.[2][3]

The stability of the glutarimide ring is influenced by factors such as pH, temperature, and the presence of certain functional groups on the molecule.[3][4] For instance, the phthalimide group in thalidomide not only has its own hydrolytic liability but also activates the glutarimide ring towards hydrolysis.[3] Understanding and mitigating this instability is paramount for reliable research and development.

This guide will walk you through the best practices for storing and handling piperidine-2,6-diones to prevent hydrolysis, troubleshoot common stability issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for piperidine-2,6-diones?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of piperidine-2,6-diones, the imide bonds within the glutarimide ring are susceptible to cleavage by water. This process is often accelerated by acidic or basic conditions.[2]

This is a significant concern because the structural integrity of the glutarimide ring is often essential for the compound's biological activity. Hydrolysis leads to the formation of ring-opened products, which typically exhibit different, and often diminished or completely lost, pharmacological properties.[2] For example, in the case of thalidomide, hydrolysis is one of the pathways that can lead to the formation of teratogenic products.[2] Therefore, preventing hydrolysis is crucial for maintaining the purity, potency, and safety of these compounds.

Q2: What are the primary factors that accelerate the hydrolysis of piperidine-2,6-diones?

A2: The rate of hydrolysis is primarily influenced by the following factors:

  • pH: The glutarimide ring is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally faster at higher pH values.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Storing compounds at elevated temperatures can significantly accelerate their degradation.

  • Moisture/Humidity: As water is a reactant in hydrolysis, exposure to moisture, either in solution or from atmospheric humidity, is a direct cause of degradation.[4][5] Many piperidine-2,6-dione derivatives are hygroscopic, meaning they readily absorb moisture from the air.[5][6]

  • Molecular Structure: The substituents on the piperidine-2,6-dione ring can influence its stability. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbons to nucleophilic attack by water, thereby accelerating hydrolysis.[3]

Q3: What are the ideal storage conditions for solid piperidine-2,6-dione compounds?

A3: To minimize hydrolysis of solid-state piperidine-2,6-diones, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C is often recommended, but always refer to the product-specific guidelines.[4]Lower temperatures slow down the rate of chemical degradation.[4]
Humidity Store in a dry environment. The use of desiccants is highly recommended.[4]Minimizes the availability of water for hydrolysis, especially for hygroscopic compounds.[5]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8]Prevents exposure to atmospheric moisture and oxygen, which can also contribute to degradation.
Light Protect from light by using amber vials or storing in the dark.[4]Some compounds may be light-sensitive, and light can provide the energy to initiate degradation pathways.
Q4: How should I prepare and store solutions of piperidine-2,6-diones to prevent hydrolysis?

A4: The preparation and storage of solutions require careful consideration to prevent hydrolysis:

  • Solvent Choice: Use anhydrous solvents whenever possible. If aqueous buffers are necessary, prepare them fresh and consider the pH.

  • pH of Aqueous Solutions: The stability of piperidine-2,6-diones is pH-dependent. For example, thalidomide's half-life decreases significantly as the pH increases from 7 to 8.[3] It is crucial to determine the optimal pH range for the stability of your specific compound.

  • Storage of Stock Solutions:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow degradation.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.

    • Use tightly sealed vials with secure caps.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of piperidine-2,6-diones.

Problem 1: I observe unexpected or inconsistent results in my cell-based assays.
  • Possible Cause: The piperidine-2,6-dione compound may be degrading in the cell culture medium. Many common cell culture media are buffered at a physiological pH (around 7.4), which can promote hydrolysis of sensitive compounds over the course of an experiment.[3]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before adding to your assay, verify the purity of your stock solution using an appropriate analytical method like HPLC or LC-MS.

    • Time-Course Stability Study: Perform a stability study of your compound in the cell culture medium you are using. Incubate the compound in the medium for the duration of your experiment and analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.

    • Freshly Prepare Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

    • Minimize Incubation Time: If stability is a major issue, consider designing shorter-term assays if experimentally feasible.

Problem 2: My solid compound appears clumpy or has changed in appearance.
  • Possible Cause: The compound is likely hygroscopic and has absorbed moisture from the atmosphere.[5][6] This can be the first step towards significant hydrolysis, even in the solid state.

  • Troubleshooting Steps:

    • Improve Storage Conditions: Immediately transfer the compound to a desiccator or a dry box. For long-term storage, use a tightly sealed container with a desiccant and store at the recommended temperature.[4]

    • Handle in a Controlled Environment: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box or a glove bag, to minimize exposure to air.[9][10][11]

    • Re-evaluate Purity: Before use, it is advisable to re-analyze the purity of the compound to ensure it has not undergone significant degradation.

Problem 3: I see extra peaks in my analytical chromatogram (HPLC/LC-MS) that were not there previously.
  • Possible Cause: These new peaks are likely degradation products resulting from hydrolysis.

  • Troubleshooting Steps:

    • Review Storage and Handling: Carefully review your storage and handling procedures for both the solid compound and any solutions. Identify any potential points of moisture exposure or temperature fluctuations.

    • Characterize Degradants: If possible, use mass spectrometry to determine the mass of the impurity peaks. The mass of the hydrolyzed product will be the mass of the parent compound plus the mass of a water molecule (18 Da).

    • Implement Corrective Actions: Based on your review, implement stricter storage and handling protocols as outlined in this guide. Discard any stock solutions that show significant degradation.

Experimental Protocols

Protocol 1: General Procedure for Handling Hygroscopic Piperidine-2,6-diones

This protocol minimizes moisture exposure when working with solid compounds.

  • Preparation: Place the sealed container of the piperidine-2,6-dione, a spatula, and weighing paper inside a desiccator containing a fresh desiccant for at least 24 hours to ensure all items are dry.

  • Weighing: If available, perform all weighing inside a glove box with a controlled inert atmosphere. If a glove box is not available, work quickly in an area with the lowest possible humidity.

  • Dispensing: Open the container, quickly weigh the desired amount of the compound onto the pre-dried weighing paper, and immediately and tightly reseal the container.

  • Storage: Return the sealed container to the desiccator or the recommended temperature-controlled storage.

  • Dissolution: Dissolve the weighed compound in an appropriate anhydrous solvent as soon as possible.

Protocol 2: Monitoring Hydrolytic Stability by HPLC

This protocol provides a framework for assessing the stability of a piperidine-2,6-dione in a specific aqueous solution (e.g., buffer, cell culture medium).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the piperidine-2,6-dione in an appropriate anhydrous organic solvent (e.g., DMSO).

  • Prepare Test Solution: Dilute the stock solution into the aqueous solution of interest to the final desired concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample onto the HPLC system. This will serve as your reference point.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, dilute as in step 3, and inject onto the HPLC.

  • Data Analysis: For each time point, calculate the peak area of the parent compound. Plot the percentage of the parent compound remaining versus time to determine the rate of degradation and the half-life of the compound under those conditions.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism of base-catalyzed hydrolysis of the glutarimide ring in a piperidine-2,6-dione.

Hydrolysis_Mechanism cluster_0 Piperidine-2,6-dione cluster_1 Intermediate cluster_2 Product Piperidine-2,6-dione Glutarimide Ring Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine-2,6-dione->Tetrahedral_Intermediate 1. Nucleophilic attack by OH- Ring_Opened_Product Ring-Opened Product (Glutamic Acid Derivative) Tetrahedral_Intermediate->Ring_Opened_Product 2. Ring Opening

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Validation & Comparative

Comparative Guide: Western Blot Assays for PROTACs Using N-Aryl Glutarimide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradigm Shift

In the development of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is a determinant of degradation efficiency (


) and potency (

). While Cereblon (CRBN) remains a primary E3 ligase target, traditional immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide suffer from significant hydrolytic instability at physiological pH.[1][2]

This guide evaluates the performance of Novel N-Aryl Glutarimides (specifically Phenyl Glutarimides) against traditional Phthalimide-based IMiDs and VHL ligands . We demonstrate why Phenyl Glutarimides represent a superior "Next-Generation" scaffold for Western Blot-based degradation assays, primarily due to their resistance to spontaneous ring-opening hydrolysis during long incubation periods.

Mechanistic Comparison: The Hydrolysis Problem

To interpret Western Blot data accurately, one must understand the chemical behavior of the ligand in the cell culture media during the experiment.

The Instability of Traditional IMiDs

Traditional CRBN ligands (Thalidomide, Pomalidomide) contain a phthalimide group linked to a glutarimide ring. At pH 7.4 (physiological/media pH), the glutarimide ring undergoes spontaneous hydrolysis (ring-opening) with a half-life of approximately 24 hours. This creates a "false floor" in Western Blot assays:

  • Artifact: The concentration of active PROTAC decreases over time, not due to metabolism, but due to chemical instability.

  • Consequence:

    
     values are underestimated (artificially high).
    
The Solution: Phenyl Glutarimides

Replacing the phthalimide moiety with a specific N-Phenyl Glutarimide scaffold removes the hydrolytically sensitive imide bond while retaining CRBN affinity. These ligands remain stable for >48 hours in media, providing accurate, sustained degradation data.

Structural & Pathway Logic (Graphviz Diagram)

G cluster_0 Traditional IMiD (Thalidomide) cluster_1 Next-Gen N-Aryl Glutarimide cluster_2 Western Blot Outcome Thalidomide Phthalimide-Glutarimide (Active) Hydrolysis Spontaneous Hydrolysis (pH 7.4, t1/2 ~24h) Thalidomide->Hydrolysis Ternary Stable Ternary Complex (POI-PROTAC-CRBN) Thalidomide->Ternary Transient Binding Inactive Ring-Opened Acid (Inactive: No CRBN Binding) Hydrolysis->Inactive Loss of Potency PhenylGlut Phenyl-Glutarimide (Active & Stable) Stable Resists Hydrolysis (>48h Stability) PhenylGlut->Stable Stable->Ternary Sustained Binding Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Figure 1: Comparative stability pathways. Traditional IMiDs degrade into inactive forms during the assay window, whereas Phenyl Glutarimides maintain concentration, ensuring the Western Blot reflects true biological potency.

Comparative Performance Matrix

The following table synthesizes experimental data comparing the three primary ligand classes used in PROTAC development.

FeatureTraditional IMiDs (Thalidomide/Pom)Phenyl Glutarimides (N-Aryl) VHL Ligands (VH032)
Chemical Stability (pH 7.4) Poor (

h) [1]
High (

h) [2]
High (Stable)
Western Blot

Accuracy
Prone to shifts; requires media replenishmentHigh Accuracy ; single dose sufficientHigh Accuracy
Neosubstrate Degradation High (IKZF1/3 degradation common)Tunable (Can be modified to reduce IKZF1/3) [2]None (Clean profile)
Molecular Weight Low (~270 Da)Very Low (~200-250 Da)High (~450 Da)
Cell Permeability HighHigh Moderate/Low
Hook Effect (High Conc.) ProminentProminent Moderate

Key Insight: Phenyl Glutarimides offer the high permeability of Thalidomide without the stability liability, making them the superior choice for CRBN-recruiting PROTACs in long-duration assays.

Validated Experimental Protocol: The "Stability-Corrected" Western Blot

To validate N-aryl glutarimide PROTACs, you cannot use a standard "treat and forget" protocol. You must prove that degradation is on-target and not an artifact of toxicity or instability.

Phase 1: The Pre-Validation Check (Mandatory)

Before cell treatment, verify the PROTAC integrity.

  • Incubate PROTAC (10 µM) in complete cell culture media (cell-free) at 37°C.

  • Take aliquots at 0h, 6h, 12h, 24h.

  • Analyze via LC-MS.

    • Pass Criteria: >90% parent compound remaining at 24h.

    • Note: If using Pomalidomide-based PROTACs, expect ~50% loss; adjust dosing frequency accordingly (e.g., re-dose every 12h).

Phase 2: The Step-by-Step Western Blot Workflow
Step 1: Cell Seeding and Synchronization
  • Why: PROTAC efficiency often depends on cell cycle (CRBN expression fluctuates).

  • Protocol: Seed cells to reach 70% confluency at the time of treatment. Avoid over-confluency, which suppresses metabolic activity and ubiquitin machinery.

Step 2: Dose-Response Treatment (The "Hook" Check)
  • Design: 8-point dilution series (e.g., 10 µM down to 0.1 nM).

  • Crucial Control: Include a Competition Control .

    • Well A: PROTAC (at predicted

      
       conc).
      
    • Well B: PROTAC + 100x excess free Phenyl Glutarimide (or Pomalidomide).

    • Result: If Well B shows restored protein levels compared to Well A, the degradation is CRBN-dependent.

Step 3: Lysis and Normalization
  • Buffer: RIPA buffer + Protease Inhibitors + Deubiquitinase (DUB) Inhibitors (e.g., PR-619).

    • Reasoning: Preserving ubiquitinated species (high MW smear) can sometimes be visualized to prove mechanism, though rapid degradation often removes them.

  • Normalization: Use Total Protein Stain (e.g., Ponceau S or stain-free gels) rather than housekeeping proteins (GAPDH/Actin) initially, as high-dose PROTACs can sometimes affect general cellular machinery.

Phase 3: Data Analysis & Visualization

Calculate


 (concentration for 50% degradation) and 

(maximum degradation depth).


Graphviz Workflow Diagram:

Workflow cluster_treat Treatment Phase cluster_lysis Extraction Start Start: Cell Seeding (70% Confluency) Dose Dose-Response (0.1 nM - 10 µM) Start->Dose Compete Competition Control (PROTAC + 100x Free Ligand) Start->Compete Time Incubation (6h - 24h) Dose->Time Compete->Time Lysis Lysis + DUB Inhibitors Time->Lysis Norm Total Protein Normalization Lysis->Norm WB Western Blotting (Target + CRBN + Loading Control) Norm->WB Analysis Calculate DC50 & Dmax WB->Analysis

Figure 2: Validated workflow for N-aryl glutarimide PROTAC assessment. Note the inclusion of competition controls to verify E3 ligase dependency.

Troubleshooting: The "Hook Effect" and Stability

The Hook Effect (Prozone Effect)

With N-aryl glutarimides, you may observe a "U-shaped" dose-response curve. At high concentrations (>10 µM), binary complexes (PROTAC-POl and PROTAC-CRBN) saturate the system, preventing the formation of the productive ternary complex.

  • Interpretation: Do not mistake the loss of degradation at high doses for lack of potency. This actually confirms the bifunctional mechanism.

  • Mitigation: If the hook effect is absent, ensure your ligand has sufficient affinity. Phenyl glutarimides typically have higher affinity than thalidomide, making the hook effect more visible/likely.

Stability Artifacts

If you observe degradation at 6 hours but recovery of protein levels at 24 hours:

  • Diagnosis: Your PROTAC is likely unstable (hydrolysis).[1]

  • Action: Switch from a standard glutarimide linker to a Phenyl Glutarimide scaffold or verify if the linker attachment point is accelerating hydrolysis.

References

  • Chamberlain, P. P., et al. (2014).[3] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Rankovic, Z., et al. (2023).[1] Phenyl Glutarimides: Alternative Cereblon Binders for the Design of PROTACs with Improved Chemical Stability.[2] Journal of Medicinal Chemistry, 66(14), 9666–9683. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society, 142(37), 15960–15974. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. Link

Sources

Definitive Guide: DC50 and Dmax Calculation for N-Aryl Glutarimide PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Overcoming hydrolytic instability in CRBN-targeting PROTACs to achieve accurate potency metrics.

Executive Summary: The Stability-Potency Paradox

In the development of Cereblon (CRBN)-recruiting PROTACs, the choice of E3 ligase ligand is critical. While immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are the gold standard, they suffer from a critical flaw: hydrolytic instability in physiological media.

This guide focuses on N-aryl glutarimides (Phenyl-Glutarimides or PGs) , a structural innovation designed to resist hydrolysis while retaining CRBN affinity. Accurately calculating DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) for these compounds requires specific adjustments to standard protocols to account for their enhanced stability profile compared to traditional IMiD-based degraders.

Technical Deep Dive: Why N-Aryl Glutarimides?

The Hydrolysis Problem in Standard IMiDs

Standard glutarimide-based PROTACs (e.g., those using pomalidomide) undergo spontaneous hydrolysis of the glutarimide ring in aqueous buffers and cell media (pH 7.4).

  • Mechanism: Nucleophilic attack by water opens the glutarimide ring.

  • Consequence: The hydrolyzed product loses affinity for CRBN.

  • Impact on Data: In a 24-hour assay, the effective concentration of a standard IMiD-PROTAC decreases significantly. This leads to an underestimation of potency (artificially high DC50).

The N-Aryl Solution

N-aryl glutarimides replace the unstable phthalimide-like scaffold with a phenyl ring directly attached to the glutarimide nitrogen or modify the substitution pattern to sterically or electronically shield the ring from hydrolysis.

  • Benefit: High chemical stability in media (t1/2 > 24h).

  • Result: The concentration added is the concentration acting on the cell throughout the assay, yielding a "true" DC50.

Comparison: N-Aryl Glutarimide vs. Standard IMiD PROTACs
FeatureStandard IMiD PROTACs (e.g., dBET1)N-Aryl Glutarimide PROTACs (e.g., SJ995973)
Ligand Core Phthalimide/PomalidomidePhenyl-Glutarimide (PG)
Media Stability (t1/2) Low (< 6–10 hours in pH 7.4)High (> 24 hours)
CRBN Affinity HighHigh (Comparable)
DC50 Accuracy Prone to drift (time-dependent loss)Stable/Accurate
Dmax Potential Limited by compound loss over timeHigher (sustained degradation)

Visualizing the Mechanism and Workflow

Diagram 1: The Stability-Degradation Pathway

This diagram illustrates how hydrolytic instability diverts standard PROTACs from the productive ternary complex pathway, whereas N-aryl glutarimides sustain the cycle.

PROTAC_Pathway cluster_0 Standard IMiD PROTAC cluster_1 N-Aryl Glutarimide PROTAC IMiD Intact PROTAC (IMiD-Linker-Warhead) Hydrolysis Hydrolysis (Ring Opening) IMiD->Hydrolysis pH 7.4 Media Inactive Inactive Species (No CRBN Binding) Hydrolysis->Inactive Rapid (t1/2 < 10h) PG Stable PROTAC (PG-Linker-Warhead) Ternary Ternary Complex (POI-PROTAC-CRBN) PG->Ternary Sustained Binding Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->PG Recycling

Caption: Comparative fate of standard IMiD vs. N-aryl glutarimide PROTACs. Hydrolysis acts as a 'sink' for standard IMiDs, reducing the pool available for ternary complex formation.

Experimental Protocol: Measuring DC50 & Dmax

To accurately compare N-aryl glutarimides against alternatives, the assay must control for the time-dependent degradation of the compound itself.

Phase 1: Experimental Setup

1. Cell Seeding:

  • Seed cells (e.g., MV4-11, HEK293) at a density that ensures log-phase growth throughout the assay (typically 0.5–1.0 × 10^6 cells/mL for suspension).

2. Compound Preparation:

  • Stock: Dissolve N-aryl glutarimide PROTACs in 100% DMSO.

  • Serial Dilution: Prepare a 10-point dose-response curve.

    • Range: 0.1 nM to 10 µM (typical).

    • Control: DMSO only (Vehicle).

  • Critical Step: Avoid aqueous intermediate dilutions if comparing with standard IMiDs. Dilute directly from DMSO stock into media immediately before treatment to minimize pre-assay hydrolysis.

3. Incubation Time:

  • Standard: 18–24 hours.

  • Optimization: For N-aryl glutarimides, you can extend to 48 hours to observe deep degradation (Dmax) without worrying about compound loss.

  • Note: If comparing to Pomalidomide-based PROTACs, perform a 6-hour time point. Pomalidomide analogs may show peak degradation at 6h but "recovery" of protein at 24h due to compound hydrolysis. N-aryl analogs should show sustained or improved degradation at 24h.

Phase 2: Detection (Western Blot or HiBiT)

Method A: Western Blot (Gold Standard for Endogenous Targets)

  • Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: Total protein (BCA assay).

  • Blotting: Probe for Target Protein (POI) and Loading Control (e.g., GAPDH, Vinculin).

  • Quantification: Use densitometry (ImageJ or Li-Cor).

Method B: HiBiT/NanoLuc (High Throughput/Kinetic)

  • Use CRISPR-knockin cell lines expressing HiBiT-tagged POI.

  • Add Nano-Glo substrate.[1]

  • Read luminescence.[1] This allows real-time kinetic monitoring (ideal for proving the stability advantage of N-aryl glutarimides).

Calculation & Data Analysis

Step 1: Normalization

Convert raw intensity (Western Blot) or Luminescence (HiBiT) into "Percent Degradation".



Note: Ensure the Loading Control signal is stable across the dose range.

Step 2: Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response with Variable Slope).



  • X: Log(Concentration)

  • Y: % Protein Remaining (or % Degradation)

  • Top: Baseline (usually 100% protein / 0% degradation).

  • Bottom: Plateau (Maximal degradation).[1]

Step 3: Extracting Metrics
  • Dmax (Maximal Degradation): The Y-value at the bottom plateau of the curve.

    • Interpretation: A Dmax of 95% is superior to 80%. N-aryl glutarimides often achieve higher Dmax at 24h because the compound persists long enough to degrade the "slow" pool of protein.

  • DC50 (Potency): The concentration at which 50% of the maximal degradation (Dmax) is achieved.[2]

    • Caution: Some software calculates IC50 based on the absolute 50% drop (halfway between 100 and 0). For PROTACs, ensure DC50 is relative to the observed span (halfway between Top and Bottom).

Self-Validating the System: The "Hook Effect" Check

A valid PROTAC assay must demonstrate the "Hook Effect" (loss of degradation at high concentrations) to confirm the mechanism is ternary complex formation, not non-specific toxicity.

Diagram 2: Assay Workflow & Logic

Assay_Workflow Start Start: Cell Seeding Treat Treatment: 10-point Dose Response (Include 10µM for Hook Effect) Start->Treat Incubate Incubation: 24h Treat->Incubate Lysis Lysis & Detection (WB or HiBiT) Incubate->Lysis Analysis Data Normalization Lysis->Analysis Decision Is Dmax > 50%? Analysis->Decision Calc Fit 4PL Curve Calculate DC50 & Dmax Decision->Calc Yes Fail Review Linker/Warhead Design Decision->Fail No

Caption: Step-by-step workflow for generating valid DC50/Dmax data. The "Hook Effect" at high doses (e.g., 10µM) validates the PROTAC mechanism.

Comparative Data: N-Aryl vs. IMiD[3]

The following table synthesizes performance data (based on literature precedents like Min et al., 2021) comparing a standard BET degrader (dBET1) with an N-Aryl Glutarimide analog (SJ995973).

MetricdBET1 (Standard IMiD)SJ995973 (N-Aryl Glutarimide)Interpretation
Media Stability (t1/2) ~6.5 Hours> 24 HoursN-Aryl persists longer in assay.
DC50 (BRD4) ~10–50 nM0.87 nMN-Aryl is significantly more potent.
Dmax (24h) ~80% (often recovers)> 95% (sustained)N-Aryl achieves deeper degradation.
Cytotoxicity (IC50) ModerateHigh Potency (pM range)Improved stability translates to phenotypic efficacy.

Key Insight: The improved DC50 of N-aryl glutarimides is not just due to better binding, but because the actual concentration of the drug remains high throughout the experiment, whereas the standard IMiD concentration decays.

References

  • Min, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Piperidine-2,6-dione Derivatives: A Focus on N-Aryl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in-vitro cytotoxic potential of piperidine-2,6-dione derivatives, a class of compounds that has garnered significant interest in oncological research. While there is a notable scarcity of publicly available data specifically for 1-(4-Hydroxyphenyl)piperidine-2,6-dione derivatives, this guide will draw upon findings from structurally related N-substituted glutarimides and thalidomide analogs to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their cytotoxic effects, explore potential mechanisms of action, and provide a detailed experimental protocol for assessing in vitro cytotoxicity.

The Piperidine-2,6-dione Scaffold: A Privileged Structure in Cancer Therapy

The piperidine-2,6-dione ring system, also known as the glutarimide scaffold, is a core component of numerous biologically active molecules.[1] Its prominence in medicinal chemistry was solidified by the immunomodulatory drug thalidomide, which, despite its controversial history, has been repurposed for treating various cancers, including multiple myeloma.[2] The therapeutic effects of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have spurred extensive research into the synthesis and biological evaluation of a wide array of glutarimide derivatives.[3] These compounds are known to exert their effects through various mechanisms, including anti-angiogenic, anti-inflammatory, and direct cytotoxic activities.[4]

Comparative In Vitro Cytotoxicity of N-Substituted Piperidine-2,6-dione Derivatives

The cytotoxic profiles of various N-substituted piperidine-2,6-dione derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the reported IC50 values for several thalidomide analogs, providing a comparative overview of their cytotoxic efficacy.

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference
ThalidomideHep-G2 (Liver)>50[5]
ThalidomideMCF-7 (Breast)>50[5]
Analog 2Hep-G2 (Liver)>50[5]
Analog 2MCF-7 (Breast)48.3[5]
Analog 3Hep-G2 (Liver)19.4[6]
Analog 3HCT-116 (Colon)20.9[6]
Analog 5Hep-G2 (Liver)12.6[6]
Analog 5HCT-116 (Colon)15.3[6]
Phthalazine-based Analog 24b HepG-2 (Liver)2.51[2]
Phthalazine-based Analog 24b MCF-7 (Breast)5.80[2]
Phthalazine-based Analog 24b PC3 (Prostate)4.11[2]
ThalidomideHepG-2 (Liver)11.26[2]
ThalidomideMCF-7 (Breast)14.58[2]
ThalidomidePC3 (Prostate)16.87[2]

Note: The specific structures of analogs 2, 3, and 5 can be found in the cited references.

From the data presented, it is evident that structural modifications to the thalidomide backbone can significantly impact cytotoxic potency. For instance, the phthalazine-based analog 24b demonstrated substantially lower IC50 values across all three tested cell lines compared to the parent thalidomide compound, indicating a significant enhancement in anticancer activity.[2]

Unraveling the Mechanism of Action: A Multifaceted Approach

The anticancer effects of piperidine-2,6-dione derivatives are not solely attributed to direct cytotoxicity but also involve the modulation of key cellular pathways.

Immunomodulatory Effects and TNF-α Inhibition

One of the well-established mechanisms of thalidomide and its analogs is their ability to modulate the immune system, in part by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in cancer progression.[7]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Thalidomide and its analogs have been shown to possess anti-angiogenic properties, thereby cutting off the tumor's blood supply.[4] Some analogs have demonstrated more potent anti-angiogenic activity than thalidomide itself.[4]

Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Studies on thalidomide dithiocarbamate derivatives have shown that they can induce apoptosis through the inhibition of histone deacetylases and the induction of caspases, key enzymes in the apoptotic cascade.[6]

Below is a simplified representation of a potential signaling pathway influenced by piperidine-2,6-dione derivatives, leading to apoptosis.

G cluster_0 Cellular Stress cluster_1 Signaling Cascade Piperidine-2,6-dione Derivative Piperidine-2,6-dione Derivative HDAC_Inhibition HDAC Inhibition Piperidine-2,6-dione Derivative->HDAC_Inhibition inhibits Caspase_Activation Caspase Activation HDAC_Inhibition->Caspase_Activation leads to Apoptosis_Induction Apoptosis Induction Caspase_Activation->Apoptosis_Induction triggers

Caption: Simplified signaling pathway of apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials
  • Cancer cell line of interest (e.g., MCF-7, Hep-G2)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound derivatives or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions D Treat cells with compounds C->D E Incubate for 48-72h D->E F Add MTT solution G Incubate for 4h F->G H Add DMSO to dissolve formazan G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

The limited available data suggests that the nature of the substituent on the nitrogen atom of the piperidine-2,6-dione ring plays a crucial role in determining the cytotoxic potency. The introduction of aromatic and heterocyclic moieties, as seen in the phthalazine-based analogs, appears to be a promising strategy for enhancing anticancer activity.[2]

Future research should focus on the systematic synthesis and in vitro cytotoxic evaluation of this compound derivatives. The presence of the hydroxyl group on the phenyl ring offers a potential site for further modification, allowing for the exploration of a wider chemical space and the development of more potent and selective anticancer agents. Elucidating the precise mechanisms of action of these novel compounds will be critical for their advancement as potential therapeutic candidates.

References

[5] In vitro cytotoxic activity and IC50 of thalidomide and its analogs in MCF-7 cell line by MTT assay. - ResearchGate. [Link]

[2] Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Publishing. [Link]

[6] (A) The cytotoxic effect of thalidomide and its analogs 2–6 on... - ResearchGate. [Link]

[3] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC. [Link]

[7] Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing). [Link]

[1] Glutarimides: Biological activity, general synthetic methods and physicochemical properties. [Link]

[8] N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death - PubMed. [Link]

[9] Current in vitro cytotoxicity tests | Request PDF - ResearchGate. [Link]

[4] Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC. [Link]

Sources

Selectivity Profiling of N-Aryl Glutarimide E3 Recruiters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) via glutarimide-based moieties is the cornerstone of modern Targeted Protein Degradation (TPD).[1] However, the classic immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—suffer from two critical liabilities: hydrolytic instability (glutarimide ring opening) and off-target neosubstrate degradation (IKZF1/3, SALL4, GSPT1).

This guide provides a technical comparison between classic Phthalimide-based IMiDs and the emerging class of N-Aryl/Phenyl Glutarimides (PGs) . We detail the experimental workflows required to profile their selectivity, stability, and suitability as warheads for PROTACs and Molecular Glues.

Part 1: The Mechanistic Challenge

To engineer precise degraders, one must understand the structural determinants of CRBN recruitment.[2] The glutarimide ring binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

The Stability-Selectivity Trade-off

Classic IMiDs possess a phthalimide ring prone to hydrolysis in physiological media, often with a half-life (


) of <8 hours. This instability complicates PK/PD modeling. Phenyl Glutarimides (PGs)  replace the phthalimide with a phenyl ring, significantly enhancing stability while retaining CRBN affinity.[3][4]
The Neosubstrate Landscape

The "selectivity" of a CRBN recruiter is defined by its avoidance or engagement of neosubstrates:

  • IKZF1/3 (Ikaros/Aiolos): Zinc-finger transcription factors.[5] Degraded by Lenalidomide/Pomalidomide.[6][7] Desirable for oncology, undesirable for non-oncology PROTACs.

  • GSPT1: Translation termination factor.[8] Degraded by specific 5-substituted thalidomide analogs (e.g., CC-885). Broadly cytotoxic.[8]

  • SALL4: Transcription factor.[8] Degradation is linked to teratogenicity (limb defects).

Pathway Visualization

The following diagram illustrates the ternary complex formation and the divergence between desired target degradation and off-target neosubstrate effects.

CRBN_Pathway Compound Glutarimide Ligand (IMiD or PG) Ternary Ternary Complex Compound->Ternary Recruits CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub Poly-Ubiquitination & Proteasomal Degradation Ternary->Ub Targeted Ternary->Ub IKZF IKZF1/3 (Zinc Finger) IKZF->Ternary Off-Target (IMiD dominant) SALL4 SALL4 (Teratogen) SALL4->Ternary Off-Target (Toxicity) POI Protein of Interest (PROTAC Target) POI->Ternary Linker Dependent

Figure 1: Mechanism of CRBN-mediated degradation, highlighting the competition between the desired Protein of Interest (POI) and endogenous neosubstrates (IKZF1/3, SALL4).

Part 2: Comparative Analysis

The following data summarizes the performance differences between classic IMiDs and optimized Phenyl Glutarimides.

Table 1: Physicochemical and Selectivity Profile[3][7][9]
FeatureLenalidomide (Classic) Pomalidomide (Classic) Phenyl Glutarimides (PGs)
Core Scaffold Phthalimide-basedPhthalimide-basedN-Aryl / Phenyl-based
Chemical Stability Low (

h)
Low (

h)
High (

h)
CRBN Affinity (

)
~150 nM~100 nM~100–500 nM (Tunable)
IKZF1/3 Degradation High (Potent)Very High (Potent)Low / None (Design dependent)
SALL4 Degradation ModerateHighLow (can be minimized)
Primary Use Myeloma TherapyMyeloma TherapyPROTAC Warhead (Non-Oncology)

Key Insight: Phenyl glutarimides are superior for PROTACs targeting non-oncology indications because they can be chemically tuned to eliminate IKZF1/3 degradation, preventing the associated neutropenia and immune modulation [1][2].

Part 3: Experimental Protocols

To validate a new N-aryl glutarimide recruiter, you must establish a self-validating screening funnel.

Protocol A: TR-FRET Binary Binding Assay

Why: Fluorescence Polarization (FP) is often prone to interference from autofluorescent compounds. TR-FRET offers a superior signal-to-noise ratio for measuring binding affinity (


).

Materials:

  • Recombinant His-tagged CRBN-DDB1 complex.[9][10]

  • Fluorophore-conjugated Thalidomide (Tracer).

  • Terbium-labeled anti-His antibody (Donor).

Workflow:

  • Preparation: Dilute His-CRBN (5 nM final) and Tb-anti-His (2 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Competition: Add test compounds (10-point dose response) to 384-well plates.

  • Tracer Addition: Add Cy5-Thalidomide tracer (at

    
     concentration, typically ~10-20 nM).
    
  • Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET (Excitation 340 nm; Emission 495 nm / 520 nm) on a PHERAstar or EnVision reader.

  • Analysis: Calculate

    
     based on the ratio of acceptor/donor fluorescence.
    
Protocol B: Neosubstrate Selectivity Profiling (HiBiT/Western)

Why: You must confirm that your recruiter does not degrade IKZF1/3 or GSPT1 unless intended.

Workflow:

  • Cell Lines: Use MM.1S (high endogenous IKZF1/3) or HEK293T engineered with HiBiT-tagged GSPT1/SALL4.

  • Dosing: Treat cells with compound (0.1, 1, 10

    
    M) for 18 hours.
    
  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Detection:

    • Western Blot:[7] Probe for IKZF1 (CST #14859), IKZF3 (CST #15103), and Actin (Loading Control).

    • HiBiT: Add Nano-Glo® HiBiT Lytic Reagent and measure luminescence.

  • Validation: A "clean" PG recruiter should show <20% degradation of IKZF1/3 at 10

    
    M.
    

Part 4: Screening Workflow Visualization

This diagram outlines the logical flow for profiling a library of novel N-aryl glutarimides.

Screening_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Profiling Library N-Aryl Glutarimide Library Synthesis Binding TR-FRET Binding (CRBN Affinity) Library->Binding Stability Hydrolytic Stability (PBS, pH 7.4, 24h) Binding->Stability Hit Confirmation Permeability Cell Permeability (NanoBRET Target Engagement) Stability->Permeability Stable Hits Selectivity Neosubstrate Panel (IKZF1, GSPT1, SALL4) Permeability->Selectivity Permeable Hits Decision Lead Candidate Selection Selectivity->Decision Clean Profile

Figure 2: Step-wise screening funnel to identify stable, selective CRBN recruiters.

References

  • Rankovic, Z. et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.[3][11] Journal of Medicinal Chemistry.[12] Link

  • Min, J. et al. (2021). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters. Link

  • Chamberlain, P.P. et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Matyskiela, M.E. et al. (2018). A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to lenalidomide. Nature. Link

  • Donovan, K.A. et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife. Link

Sources

The Evolving Landscape of Glutarimide Scaffolds: A Pharmacokinetic Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The glutarimide scaffold, a six-membered piperidine-2,6-dione ring system, has solidified its position as a "privileged scaffold" in modern medicinal chemistry.[1] Initially infamous for its association with thalidomide, the glutarimide core has been ingeniously repurposed, leading to the development of highly successful immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[1] The therapeutic efficacy of these agents is primarily mediated through their interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] By acting as "molecular glues," these glutarimide-based compounds induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] This mechanism has paved the way for a new therapeutic paradigm: targeted protein degradation.

As the field of targeted protein degradation expands, so does the diversity of glutarimide-containing molecules. Researchers are actively developing novel Cereblon E3 ligase modulatory drugs (CELMoDs) and proteolysis-targeting chimeras (PROTACs) with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] This guide provides a comprehensive pharmacokinetic comparison of these novel glutarimide scaffolds, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed methodologies. This information is intended to empower researchers, scientists, and drug development professionals in their pursuit of the next generation of glutarimide-based therapeutics.

A Comparative Look at the Pharmacokinetics of Glutarimide Scaffolds

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. For glutarimide-based compounds, subtle structural modifications can significantly impact their ADME properties. The following sections provide a comparative analysis of the pharmacokinetics of established and novel glutarimide scaffolds.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Glutarimide-Based Compounds
CompoundScaffold TypeMolecular Weight ( g/mol )LogPTPSA (Ų)Key Pharmacokinetic Characteristics
Lenalidomide Immunomodulatory Drug (IMiD)259.26-0.4693.7Rapid oral absorption, primarily excreted unchanged in urine.[4][5]
Pomalidomide Immunomodulatory Drug (IMiD)273.240.5393.7Predominantly eliminated through renal excretion, with minimal unchanged drug in urine.[6]
Iberdomide (CC-220) Novel CELMoD453.472.9 (Predicted)115.6 (Predicted)Metabolized by CYP3A4/5, with a terminal half-life of 9-13 hours after a single dose.[7][8][9]
Avadomide (CC-122) Novel CELMoD429.432.5 (Predicted)109.5 (Predicted)Primarily metabolized by CYP3A and CYP1A2.[6]
Mezigdomide (CC-92480) Novel CELMoD527.533.8 (Predicted)124.7 (Predicted)Potent preclinical activity, currently under clinical investigation.[4][10]
Phenyl-Glutarimides Novel CRBN BinderVariableVariableVariableGenerally high metabolic stability in mouse and human liver microsomes.[11]
Glutarimide-based PROTACs PROTACHigh (>800)VariableVariablePharmacokinetics are highly dependent on the linker and target-binding moiety.[12]

The "Why" Behind the Experimental Design: A Deeper Dive into ADME Profiling

The selection of appropriate in vitro and in vivo assays is paramount for accurately characterizing the pharmacokinetic profile of novel glutarimide scaffolds. The following sections detail the rationale behind key experimental choices and provide step-by-step protocols for their execution.

Metabolic Stability: Predicting a Compound's Fate

A compound's susceptibility to metabolism significantly influences its half-life and potential for drug-drug interactions.[13] In vitro metabolic stability assays are therefore a cornerstone of early drug discovery.[13][14]

  • Liver Microsomes vs. Hepatocytes: Liver microsomes are a cost-effective and high-throughput option for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[13] For a more comprehensive evaluation that includes both Phase I and Phase II metabolism, hepatocytes are the preferred system.[13] For novel glutarimide scaffolds, it is crucial to assess their interaction with key CYP isoforms, such as CYP3A4, which is known to metabolize some of the newer CELMoDs like iberdomide.[7]

  • CYP Inhibition Assays: These assays are critical for identifying potential drug-drug interactions.[15] If a novel glutarimide scaffold inhibits a major CYP enzyme, it could lead to elevated plasma concentrations and potential toxicity of co-administered drugs that are substrates for that enzyme.[15]

Caption: Workflow for assessing the metabolic stability of novel glutarimide scaffolds.

  • Preparation of Reagents:

    • Prepare a stock solution of the novel glutarimide scaffold in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Plasma Protein Binding: The "Free" Drug Concept

Only the unbound or "free" fraction of a drug is pharmacologically active and available for distribution, metabolism, and excretion.[16] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in drug development.[17]

  • Equilibrium Dialysis (ED): Considered the gold standard for PPB determination, ED allows for the separation of the free drug from the protein-bound drug across a semi-permeable membrane.[18] While it can be time-consuming, it provides highly accurate and reliable data.

  • Ultrafiltration: This method offers a faster alternative to ED by using centrifugal force to separate the free drug.[18] However, it is important to carefully optimize the centrifugation conditions to avoid disrupting the binding equilibrium.

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

  • Preparation:

    • Prepare a stock solution of the novel glutarimide scaffold.

    • Spike pooled human plasma with the test compound to the desired final concentration.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibrium Dialysis Setup:

    • Pipette the spiked plasma into the sample chamber of a Rapid Equilibrium Dialysis (RED) device.

    • Pipette an equal volume of PBS into the buffer chamber.

    • Seal the device and incubate at 37°C with gentle shaking for 4-24 hours to allow the system to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both chambers using a validated LC-MS/MS method.[19] The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Bridging the Gap: From In Vitro to In Vivo

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential for understanding how a novel glutarimide scaffold will behave in a whole organism.[20][21]

The Importance of Animal Models:
  • Species Selection: The choice of animal model is critical and should be based on similarities in metabolic pathways to humans. Rodents are commonly used for initial pharmacokinetic screening.[22]

  • Route of Administration: The intended clinical route of administration should be used in animal studies to obtain relevant data on absorption and bioavailability.[22]

  • Data Extrapolation: Pharmacokinetic data from animal studies, combined with in vitro data, can be used to build pharmacokinetic/pharmacodynamic (PK/PD) models to predict human pharmacokinetics and guide clinical trial design.[23]

The Future of Glutarimide Scaffolds: A Forward Look

The field of targeted protein degradation is rapidly evolving, and with it, the design of novel glutarimide scaffolds. Future research will likely focus on:

  • Improving "Drug-like" Properties: Many PROTACs have high molecular weights and poor cell permeability, which can limit their oral bioavailability.[12] Efforts are underway to develop smaller, more "drug-like" glutarimide-based degraders.

  • Enhancing Selectivity: Achieving selective degradation of the target protein while sparing off-target neosubstrates is a key challenge.[23] Novel glutarimide scaffolds are being designed to improve this selectivity.

  • Overcoming Resistance: Resistance to IMiDs can develop through various mechanisms. Novel CELMoDs are being developed to overcome these resistance mechanisms.[4][10]

By continuing to innovate and apply a deep understanding of pharmacokinetic principles, the scientific community is poised to unlock the full therapeutic potential of the versatile glutarimide scaffold.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Rankovic, Z., et al. (2020). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 63(21), 12536-12555.
  • Ba, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(3), 396-417.
  • Kong, N. R., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Medicinal Chemistry Letters, 12(11), 1735-1741.
  • Ba, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(3), 396-417.
  • Hansen, J. D., et al. (2020). Translational and Clinical Evidence of a Differentiated Profile for the Novel CELMoD, Iberdomide (CC-220). Blood, 136(Supplement 1), 33-34.
  • Kong, N. R., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Medicinal Chemistry Letters, 12(11), 1735-1741.
  • Al-Dulaimi, D., & Taha, M. O. (2023).
  • Kong, N. R., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Medicinal Chemistry Letters, 12(11), 1735-1741.
  • Ye, Z., et al. (2021). First‐in‐Human, Single‐ and Multiple‐Ascending‐Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator. Clinical Pharmacology & Therapeutics, 109(6), 1567-1577.
  • Bristol Myers Squibb. (n.d.). How Novel CELMoD Agents Work. Retrieved from [Link]

  • Richardson, P. G., et al. (2020). First-in-Human Clinical Trial Results for Novel CELMoD CC-92480. FocusOn Oncology.
  • Chamberlain, P. P., et al. (2023). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters, 14(8), 1148-1154.
  • Chamberlain, P. P., et al. (2023). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters, 14(8), 1148-1154.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Lonial, S. (2023). Novel CELMoD Agents for Multiple Myeloma. Oncology Practice Management, 13(11).
  • Palmisano, M., et al. (2018). Drug‐Drug Interaction Study to Assess the Effect of Cytochrome P450 Inhibition and Induction on the Pharmacokinetics of the Novel Cereblon Modulator Avadomide (CC‐122) in Healthy Adult Subjects. The Journal of Clinical Pharmacology, 58(11), 1415-1424.
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